molecular formula C10H18N2 B066442 1-(tert-Butyl)-5-isopropyl-1H-pyrazole CAS No. 187402-18-2

1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Cat. No.: B066442
CAS No.: 187402-18-2
M. Wt: 166.26 g/mol
InChI Key: UWOLJBLCRLYZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-5-isopropyl-1H-pyrazole, also known as 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butyl)-5-isopropyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-5-isopropyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

187402-18-2

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-tert-butyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C10H18N2/c1-8(2)9-6-7-11-12(9)10(3,4)5/h6-8H,1-5H3

InChI Key

UWOLJBLCRLYZLR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=NN1C(C)(C)C

Canonical SMILES

CC(C)C1=CC=NN1C(C)(C)C

Synonyms

1H-Pyrazole,1-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI)

Origin of Product

United States
Foundational & Exploratory

Technical Deep Dive: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis challenges, and application protocols for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole . This document is structured for researchers requiring high-fidelity data on sterically crowded heterocyclic scaffolds.

Core Scaffold Analysis & Synthetic Regiocontrol

Executive Summary

1-(tert-Butyl)-5-isopropyl-1H-pyrazole represents a class of "sterically overloaded" heterocycles.[1] Unlike its thermodynamically favored isomer (1-tert-butyl-3-isopropyl), the 1,5-disubstituted variant forces two bulky aliphatic groups—the tert-butyl at N1 and the isopropyl at C5—into immediate proximity.

This structural conflict creates a "Molecular Gear" effect , twisting the C5-isopropyl group out of planarity with the pyrazole core. For drug development, this specific geometry is prized for filling large hydrophobic pockets (e.g., ATP-binding sites in kinases like FLT3 or VEGFR) and increasing metabolic stability by blocking C5-oxidation.[1] However, its synthesis is non-trivial due to the inherent regiochemical preference of hydrazine condensations to avoid this steric clash.

Chemical Structure & Physical Properties[1][2][3][4]

Structural Analysis: The 1,5-Steric Clash

The defining feature of this molecule is the repulsion between the N1-tert-butyl group and the C5-isopropyl group.

  • Bond Angles: The N1-C5 bond length is slightly elongated compared to less substituted pyrazoles due to repulsion.[1]

  • Conformation: The isopropyl methine proton typically rotates away from the tert-butyl group to minimize Van der Waals overlap.

  • Electronic Effect: The lack of planarity reduces

    
    -conjugation between the pyrazole ring and any potential substituents on the isopropyl group, isolating the electronic systems.[1]
    
Predicted Physical Data

Based on structure-activity relationship (SAR) data of analogous Tebufenpyrad intermediates.[1]

PropertyValue / CharacteristicNote
Molecular Formula

Molecular Weight 166.27 g/mol
Calculated LogP ~3.2 - 3.5Highly Lipophilic due to high C/N ratio.[1]
Physical State Low-melting solid or viscous oilSteric bulk disrupts crystal packing efficiency.[1]
pKa (Conj. Acid) ~2.0 - 2.5N2 is the basic site; steric bulk at N1/C5 shields N2 slightly but electronics dominate.[1]
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility.

Synthesis & Regiocontrol (The Critical Challenge)

The Regioselectivity Paradox

The reaction of tert-butylhydrazine with a 1,3-diketone (e.g., 5-methylhexane-2,4-dione) typically yields the 1-(tert-butyl)-3-isopropyl isomer (Ratio > 9:1).[1]

  • Mechanism: The terminal nitrogen of the hydrazine (

    
    ) is the most nucleophilic.[1] It attacks the least sterically hindered carbonyl of the diketone.
    
  • Result: The bulky tert-butyl group ends up distal to the isopropyl group (1,3-position).

The Solution: Fluorinated Solvent Control

To force the formation of the 1,5-isomer , the reaction kinetics must be altered.[1] The use of fluorinated alcohols (TFE or HFIP) activates the carbonyls via strong Hydrogen-bond donation, often reversing regioselectivity or allowing the isolation of the kinetic product. Alternatively, using enaminones directs the nucleophilic attack more precisely.

Visualization of Regiopathways

The following diagram illustrates the divergent synthesis pathways.

G Start tert-Butylhydrazine + 1,3-Diketone PathA Standard Conditions (Ethanol, Reflux) Start->PathA Steric Avoidance PathB Controlled Conditions (HFIP or Enaminone) Start->PathB H-Bond Activation or Electronic Bias ProductA 1-tBu-3-iPr-pyrazole (Thermodynamic Major) PathA->ProductA ProductB 1-tBu-5-iPr-pyrazole (Target 1,5-Isomer) PathB->ProductB

Figure 1: Divergent synthesis pathways. Standard conditions favor the 1,3-isomer to minimize steric strain. Specialized conditions are required to lock the 1,5-substitution pattern.

Experimental Protocol: Synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole[1][5]

Objective: Selective synthesis of the 1,5-isomer using a directed enaminone approach (preferred over diketone for higher purity).

Materials
  • tert-Butylhydrazine hydrochloride[1]

  • 4-dimethylamino-3-isopropyl-3-buten-2-one (Enaminone precursor)

  • Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE)

  • Triethylamine (

    
    )
    
Step-by-Step Methodology
  • Precursor Preparation:

    • React 3-methyl-2-butanone (isopropyl methyl ketone) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 12 hours.

    • Concentrate in vacuo to yield the enaminone intermediate. This creates a distinct electronic bias: the

      
      -carbon is electrophilic, but the specific enaminone structure directs the hydrazine attack.
      
  • Cyclization:

    • Dissolve the enaminone (1.0 eq) in TFE (0.5 M concentration). Note: TFE promotes proton transfer and stabilizes the transition state for the crowded isomer.

    • Add tert-butylhydrazine hydrochloride (1.1 eq).

    • Add

      
       (1.2 eq) dropwise at 0°C.[1]
      
  • Reflux & Monitoring:

    • Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The 1,5-isomer typically has a slightly lower

      
       than the 1,3-isomer due to the exposed dipole moment (less symmetry).
      
  • Work-up:

    • Remove solvent under reduced pressure.[2]

    • Redissolve residue in

      
       and wash with water (
      
      
      
      ) and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Validation: Confirm regiochemistry via NOESY NMR. The tert-butyl protons (singlet, ~1.6 ppm) should show a strong NOE correlation with the isopropyl methine proton if they are adjacent (1,5-isomer).

Applications in Drug Discovery[1][2]

Kinase Inhibition (Hydrophobic Slotting)

The 1-(tert-butyl)-5-isopropyl moiety is a bioisostere for other bulky lipophilic groups.[1] In kinase inhibitors (e.g., targeting FLT3 or p38 MAPK), this scaffold serves two functions:

  • Gatekeeper Interaction: The bulky tert-butyl group can wedge against the gatekeeper residue in the ATP binding pocket.[1]

  • Solubility Modulation: The high lipophilicity aids in membrane permeability, though it requires solubilizing groups elsewhere on the molecule (e.g., piperazines) to balance the LogP.

Agrochemical Stability

In acaricides similar to Tebufenpyrad , the 5-position is metabolically vulnerable.[1] Placing an isopropyl group here, shielded by the N1-tert-butyl, creates a "metabolic fortress," slowing down cytochrome P450 oxidation and extending the half-life of the active compound in field conditions.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008.

  • Steric Effects in Heterocycles

    • Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • Kinase Inhibitor Scaffolds

    • VulcanChem. "3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole: Structural and Chemical Properties."
  • General Synthesis Methodologies

    • Organic Syntheses.[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."[1] Org. Synth. 2013, 90, 316-326.

    • [1]

Sources

The 1,5-Disubstituted Pyrazole Scaffold: A Technical Guide to Regiocontrol and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-disubstituted pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its thermodynamically favored 1,3-isomer. Its unique geometry places substituents at adjacent nitrogen and carbon atoms (N1 and C5), creating a specific steric and electronic vector essential for binding to targets such as Cyclooxygenase-2 (COX-2) and Cannabinoid Receptor 1 (CB1).

This guide addresses the primary technical barrier in working with this scaffold: Regioselectivity . While 1,3-isomers are often the default product of hydrazine-diketone condensations due to steric relief, accessing the 1,5-isomer requires specific kinetic control or alternative synthetic strategies. This document details validated protocols, mechanistic insights, and structure-activity relationships (SAR) for researchers optimizing this pharmacophore.

Part 1: Structural Analysis & The Regioselectivity Paradox

Geometric & Electronic Distinction

The biological activity of pyrazoles is strictly governed by substitution patterns.

  • 1,3-Disubstituted Pyrazoles: The substituents are separated by a carbon, minimizing steric clash. This is the thermodynamically stable isomer.

  • 1,5-Disubstituted Pyrazoles: Substituents at N1 and C5 are vicinal. This creates significant steric strain, forcing the aryl rings (in diaryl systems) to twist out of coplanarity. This "propeller-like" twisted conformation is often critical for fitting into hydrophobic pockets (e.g., the COX-2 active site).

The Synthetic Challenge

The standard synthesis involves condensing a 1,3-diketone with a hydrazine.

  • The Problem: The hydrazine's primary amine (

    
    ) is the most nucleophilic site. It preferentially attacks the most electrophilic carbonyl of the diketone. If the diketone is unsymmetrical, two isomers (1,3 and 1,5) are formed.
    
  • The Default: In many solvents (e.g., refluxing ethanol), the reaction favors the 1,3-isomer to minimize steric hindrance in the transition state.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the initial nucleophilic attack.

Regioselectivity Start 1,3-Diketone (R1-CO-CH2-CO-R2) Attack1 Path A: Attack at C1 (Less Hindered Carbonyl) Start->Attack1 Steric Control Attack3 Path B: Attack at C3 (More Electrophilic Carbonyl) Start->Attack3 Electronic Control Hydrazine Aryl Hydrazine (Ar-NH-NH2) Hydrazine->Attack1 Hydrazine->Attack3 Inter1 Intermediate A (Hydrazone) Attack1->Inter1 Inter2 Intermediate B (Hydrazone) Attack3->Inter2 Prod13 1,3-Isomer (Thermodynamic) Inter1->Prod13 Cyclization - H2O Prod15 1,5-Isomer (Kinetic/Target) Inter2->Prod15 Cyclization - H2O

Figure 1: Divergent mechanistic pathways in pyrazole synthesis. Path B is required for 1,5-disubstituted scaffolds but is often disfavored without specific conditions.

Part 2: Validated Synthetic Protocols

To ensure high fidelity in drug development, researchers must use protocols that guarantee the 1,5-regioisomer. Below are two field-proven methodologies.

Protocol A: The "Celecoxib" Route (Fluorine-Directed Condensation)

This method utilizes the strong electron-withdrawing nature of the trifluoromethyl (


) group to direct regioselectivity. The hydrazine attacks the carbonyl adjacent to the 

group because it is significantly more electrophilic, despite potential steric issues.

Target: 1,5-diaryl-3-trifluoromethylpyrazole (Celecoxib scaffold).[1][2]

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate[3][4][5]

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Sodium methoxide (25% in MeOH)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Claisen Condensation (Formation of Diketone):

    • Charge a flask with 4'-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in methanol.

    • Add Sodium methoxide (1.2 eq) dropwise.

    • Reflux for 12 hours. The mixture will darken.

    • Acidify with 1N HCl to precipitate the 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione). Filter and dry.

    • Checkpoint: Verify enol formation via NMR (characteristic vinyl proton ~6.5 ppm).

  • Pyrazoles Cyclization:

    • Dissolve the isolated diketone (1.0 eq) in Ethanol.

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

    • Reflux for 4–6 hours.

    • Crucial Step: The

      
       group renders the adjacent carbonyl highly reactive toward the 
      
      
      
      of the hydrazine, locking the regiochemistry to the 1,5-isomer.
    • Cool to room temperature.[6] The product often precipitates. If not, concentrate and recrystallize from Ethyl Acetate/Hexane.

Data Summary:

Parameter Value Note

| Yield | 75–85% | High efficiency due to


 directing effect. |
| Regioselectivity | >95:5 (1,5 vs 1,3) | Driven by electronic differentiation of carbonyls. |
| Reaction Time | 16-18 hours | Two-step process. |
Protocol B: The Gosselin Method (Solvent-Controlled Regioselectivity)

For substrates lacking a directing


 group, regiocontrol is difficult. Gosselin et al. (Merck Frosst) developed a robust protocol using polar aprotic solvents to favor the 1,5-isomer via stabilization of the specific hydrazone intermediate.

Target: General 1,5-diarylpyrazoles.[7]

Mechanism: The use of N,N-Dimethylacetamide (DMAc) or NMP promotes the formation of the specific hydrazone intermediate that cyclizes to the 1,5-isomer, likely due to hydrogen bonding networks stabilizing the transition state.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a solution of the unsymmetrical 1,3-diketone (1.0 eq) in DMAc (0.5 M concentration).

    • Note: Do not use Ethanol; it favors the 1,3-isomer or mixtures.

  • Addition:

    • Add the arylhydrazine hydrochloride (1.1 eq) in one portion at Room Temperature (20–25°C) .

    • Critical Control: Do not heat initially. High heat promotes thermodynamic equilibration to the 1,3-isomer.

  • Reaction:

    • Stir at room temperature for 2–4 hours.

    • Monitor by HPLC/TLC.

  • Workup:

    • Dilute the reaction mixture with water (3x volume).

    • The 1,5-pyrazole typically precipitates as a solid. Filter and wash with water.

    • If oil forms, extract with MTBE, wash with brine, and dry over

      
      .
      

Why this works: This protocol relies on kinetic control. In DMAc/HCl systems, the protonation state of the hydrazine and the solvent polarity favor the attack at the carbonyl that leads to the 1,5-isomer.

Part 3: Medicinal Chemistry & SAR Case Studies

Celecoxib (COX-2 Inhibitor)

Celecoxib utilizes the 1,5-diaryl architecture to achieve high selectivity for COX-2 over COX-1.[2]

  • 1,5-Substitution: The phenyl ring at position 5 fills a hydrophobic pocket unique to COX-2 (created by the Val523 residue, which is Ile523 in COX-1).

  • Sulfonamide (N1): Binds to the hydrophilic side pocket (Arg513).

  • Trifluoromethyl (C3): Provides metabolic stability and lipophilicity.[8]

Rimonabant (CB1 Antagonist)

Rimonabant is the archetypal 1,5-diarylpyrazole CB1 antagonist.[9][10]

  • Structure: 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[10][11]

  • SAR Insight: The 2,4-dichloro substitution on the N1-phenyl ring is critical. It forces the ring to be orthogonal to the pyrazole core, locking the conformation required for receptor antagonism.

SAR Interaction Map

The following diagram visualizes the pharmacophore features of the 1,5-diarylpyrazole scaffold based on Rimonabant/Celecoxib data.

SAR_Map Core Pyrazole Core (Scaffold) N1 N1-Aryl Group (e.g., 2,4-dichlorophenyl) Core->N1 C5 C5-Aryl Group (e.g., 4-chlorophenyl) Core->C5 C3 C3-Substituent (e.g., Carboxamide/CF3) Core->C3 C4 C4-Substituent (e.g., Methyl/H) Core->C4 N1->C5 Vicinal Repulsion Int_N1 Steric Clash / Orthogonal Twist (Critical for Antagonism) N1->Int_N1 Int_C5 Hydrophobic Pocket Fit (Selectivity Determinant) C5->Int_C5 Int_C3 H-Bonding / Metabolic Stability C3->Int_C3

Figure 2: Pharmacophore map of the 1,5-diarylpyrazole scaffold illustrating key Structure-Activity Relationships (SAR).

References

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles: Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2006). Journal of Organic Chemistry. A highly cited protocol for controlling regiochemistry using solvent effects (DMAc).

  • Celecoxib Synthesis & SAR: Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1][2] Journal of Medicinal Chemistry.

  • Rimonabant SAR: Lange, J. H., et al. (2004). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations. Journal of Medicinal Chemistry.

  • Review of Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

Sources

Steric Anchors & Metabolic Shields: A Technical Guide to tert-Butyl and Isopropyl Pyrazoles

[1]

Executive Summary

In medicinal chemistry, the pyrazole scaffold serves as a privileged structure, present in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Tebufenpyrad (acaricide). However, the efficacy of these scaffolds often hinges on the precise deployment of alkyl substituents.

This guide focuses on two critical alkyl groups: isopropyl (i-Pr) and ** tert-butyl (t-Bu)**.[1] While both increase lipophilicity, they function via distinct mechanisms. The i-Pr group offers a balance of steric bulk and rotational freedom, often interacting with hydrophobic pockets (e.g., ATP-binding sites in kinases). In contrast, the t-Bu group acts as a "metabolic shield," blocking oxidative degradation while enforcing rigid steric lock-and-key conformations.[1]

The Regioselectivity Paradox in Synthesis

The primary challenge in accessing these derivatives is the regioselective construction of the pyrazole ring. When condensing an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine (e.g., tert-butylhydrazine), two isomers are possible: the 1,3-isomer and the 1,5-isomer.

Mechanistic Causality

The outcome is dictated by the competition between electronic control and steric control :

  • Nucleophilicity: In alkylhydrazines (

    
    ), the substituted nitrogen (
    
    
    ) is more electron-rich but sterically hindered.[1] The unsubstituted nitrogen (
    
    
    ) is less hindered but less nucleophilic.
  • Electrophilicity: The 1,3-dicarbonyl component possesses two electrophilic centers.[1] The attack preference depends on the hard/soft nature of the solvent and catalyst.

For tert-butyl hydrazine, steric hindrance at

1

Visualization: Regioselective Pathways

The following diagram maps the decision tree for synthesizing 1-substituted vs. 3/5-substituted pyrazoles, highlighting the critical divergence points.

PyrazoleRegioselectivityStartReagents:Unsymmetrical 1,3-Diketone+ R-Hydrazine (t-Bu or i-Pr)Path_AcidAcidic Media (Protic)(Electronic Control)Start->Path_Acid HCl / EtOH Path_BaseBasic/Neutral Media(Steric Control)Start->Path_Base Et3N / THF Inter_BIntermediate B:Attack by substituted NH(Rare for t-Bu)Path_Acid->Inter_B Protonation activates C=O Inter_AIntermediate A:Attack by unsubstituted NH2on most electrophilic C=OPath_Base->Inter_A Unhindered NH2 attacks Prod_15Product: 1,5-Isomer(Kinetic Product)Inter_A->Prod_15 Cyclodehydration Prod_13Product: 1,3-Isomer(Thermodynamic Product)Inter_B->Prod_13 Cyclodehydration Prod_15->Prod_13 Thermal Isomerization(High Temp)

Caption: Mechanistic divergence in pyrazole synthesis. Steric bulk of the hydrazine substituent (t-Bu) heavily biases the reaction toward the 1,5-isomer under kinetic control.[1]

Validated Experimental Protocol

Objective: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-amine (Key intermediate for kinase inhibitors). Rationale: This protocol utilizes a condensation strategy that avoids the formation of the regioisomeric mixture by using a pre-methylated hydrazine and a nitrile-ketone equivalent, ensuring the tert-butyl group ends up at the C3 position.[1]

Reagents & Equipment[2][3][4][5]
  • Substrate: 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile).[1]

  • Reagent: Methylhydrazine (Caution: Toxic/Carcinogenic).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Methodology
  • Preparation of Electrophile: Dissolve 4,4-dimethyl-3-oxopentanenitrile (10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Why: Ethanol provides the necessary polarity to stabilize the transition state while allowing reflux temperatures sufficient for cyclization.

  • Controlled Addition: Cool the solution to 0°C. Add methylhydrazine (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Causality: Exothermic reaction.[1] Rapid addition causes local overheating, leading to decomposition or side-reactions (dimerization).

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Checkpoint: The disappearance of the nitrile peak in IR (approx. 2200 cm⁻¹) indicates ring closure to the amino-pyrazole.

  • Workup: Evaporate solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove acetic acid traces) and Brine.

  • Purification: Recrystallize from Hexane/EtOAc (9:1).

    • Result: White crystalline solid.[1] The tert-butyl group at C3 forces the methyl group on N1 to adopt a specific conformation, critical for binding affinity.

Structure-Activity Relationship (SAR) Profile

The choice between isopropyl and tert-butyl is rarely arbitrary.[1] It is a strategic decision based on metabolic stability and hydrophobic filling.

Comparative Data Analysis
ParameterIsopropyl (i-Pr)tert-Butyl (t-Bu)Impact on Drug Design
Steric Bulk (Taft Es) -0.47-1.54t-Bu is significantly bulkier, effectively locking protein conformations.[1]
Lipophilicity (

LogP)
+1.30+1.70t-Bu increases membrane permeability but decreases solubility.[1]
Metabolic Stability Moderate: Susceptible to CYP450 hydroxylation at the methine (CH) position.High: No methine hydrogen.[1] Resistant to direct oxidation (Metabolic Shield).
Rotational Freedom Free rotation around C-C bond.[1]Restricted rotation (Gear effect).i-Pr allows "induced fit"; t-Bu requires a pre-formed pocket.[1]
Case Study: Tebufenpyrad

Tebufenpyrad (Acaricide) utilizes a tert-butyl group on the benzyl moiety.[1][2][3][4][5]

  • Mechanism: The tert-butyl group anchors the molecule into the hydrophobic pocket of the mitochondrial Complex I (MET I).

  • Why not Isopropyl? An isopropyl group would introduce a tertiary hydrogen susceptible to rapid oxidative metabolism (benzylic hydroxylation), drastically reducing the half-life of the compound in vivo. The tert-butyl group blocks this metabolic soft spot [1, 5].[1]

References

  • Ruatta, S. M., et al. (2017).[6] "Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives." Tetrahedron Letters. Link

  • Fustero, S., et al. (2009). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters. Link

  • Muthubhupathi, G., et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive. Link

  • Baggio, D., et al. (2021). "Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)." Molbank.[1] Link

  • PubChem. "Tebufenpyrad Compound Summary."[1] National Library of Medicine. Link

The Steric Imperative: A Technical Guide to the tert-Butyl Pyrazole Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Celecoxib and Rimonabant.[1] However, the introduction of a tert-butyl (t-Bu) group onto this five-membered ring introduces profound steric and electronic perturbations that dictate synthetic regioselectivity, tautomeric equilibria, and ligand-protein binding kinetics. This guide analyzes the tert-butyl group not merely as a hydrophobic bulk, but as a steric anchor that can be leveraged to lock conformations and direct metabolic stability.[2]

Synthetic Regiocontrol: Navigating the Steric Maze

The synthesis of substituted pyrazoles typically involves the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones). When one substituent is a bulky tert-butyl group, the reaction kinetics and thermodynamic product distribution shift dramatically.

The Regioselectivity Challenge

In the reaction between a monosubstituted hydrazine (


) and an unsymmetrical 1,3-diketone (

), two isomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.

When


, the steric bulk creates a significant energy barrier.
  • Kinetic Control: Nucleophilic attack by the hydrazine's terminal nitrogen (

    
    ) usually occurs at the least hindered carbonyl. However, the t-Bu group shields its adjacent carbonyl, directing attack to the distal carbonyl.
    
  • Thermodynamic Control: The final pyrazole isomer seeks to minimize steric clash between the N-1 substituent and the C-5 substituent. Therefore, bulky groups prefer the C-3 position.

Pathway Analysis (Graphviz)

The following diagram illustrates the decision tree for regioselective synthesis involving tert-butyl groups.

Regioselectivity cluster_legend Steric Driver Start Reagents: R-NHNH2 + t-Bu-CO-CH2-CO-R' Attack Nucleophilic Attack (Kinetic Phase) Start->Attack Solvent/pH dependent Intermediate Hydrazone Intermediate Attack->Intermediate N-terminal attacks less hindered C=O Cyclization Cyclization & Dehydration Intermediate->Cyclization Product3 Major Product: 1-R-3-(t-Bu)-pyrazole (Sterically Favored) Cyclization->Product3 R = Alkyl/Aryl Minimizes N1-C5 clash Product5 Minor Product: 1-R-5-(t-Bu)-pyrazole (Sterically Congested) Cyclization->Product5 Rare/Forced Conditions Note The t-Bu group prefers C-3 to avoid clash with N-1 substituent

Caption: Regioselective pathways in the condensation of hydrazines with tert-butyl-1,3-diketones. The steric bulk of the t-Bu group strongly biases the formation of the 3-isomer.

Structural Dynamics: Tautomerism and Conformational Locking

In


-unsubstituted pyrazoles (

-H), annular tautomerism allows the hydrogen to oscillate between

-1 and

-2.[3] This equilibrium is sensitive to the steric environment at positions 3 and 5.
The 3- vs. 5-Position Preference

For a pyrazole bearing a single tert-butyl group:

  • Tautomer A (3-tert-butyl): The bulky group is at position 3. The adjacent NH group is relatively small, but the lone pair on

    
    -2 is sterically accessible.
    
  • Tautomer B (5-tert-butyl): The bulky group is at position 5, directly adjacent to the

    
    -H.
    

Scientific Insight: Experimental data, including NMR spectroscopy in solution and X-ray crystallography, confirms that the 3-tert-butyl tautomer is overwhelmingly favored (often >90:10 ratio at room temperature). The 5-position placement forces a destabilizing steric clash between the t-Bu methyl protons and the


-H proton.
Tautomeric Equilibrium Diagram

Tautomerism Tautomer3 3-tert-Butyl-1H-pyrazole (Stable Form) Transition Proton Transfer (Solvent Mediated) Tautomer3->Transition Slow Exchange Tautomer5 5-tert-Butyl-1H-pyrazole (Destabilized) Clash Steric Clash: (t-Bu vs N-H) Tautomer5->Clash Transition->Tautomer5 u0394G > 0

Caption: Annular tautomerism of tert-butylpyrazole. The equilibrium lies heavily to the left (3-isomer) to relieve steric strain at the N-H interface.

Pharmacological Utility: The tert-Butyl Anchor[2]

In drug discovery, the tert-butyl group is often described as a "privileged steric anchor." Its utility extends beyond simple volume filling.

Metabolic Shielding

The tert-butyl group is chemically inert and resistant to oxidative metabolism (unlike linear alkyl chains which undergo


-oxidation). Placing a t-Bu group on a pyrazole ring can block metabolic "soft spots" on the heterocycle or adjacent aromatic rings, significantly extending the half-life (

) of the lead compound.
Hydrophobic Pocket Filling

Many enzyme active sites (e.g., COX-2, kinases) possess deep, lipophilic pockets. The spherical, rigid nature of the t-Bu group allows it to fill these pockets with high shape complementarity, maximizing van der Waals interactions. This "ball-in-socket" fit often results in nanomolar affinity gains compared to methyl or ethyl analogs.

Detailed Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-amine Derivative

This protocol illustrates the synthesis of a sulfonamide hybrid, showcasing the stability of the t-Bu group during electrophilic substitution on the pyrazole amine.

Objective: Synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide. Rationale: This reaction demonstrates the nucleophilic reactivity of the 5-amino group in the presence of the 3-tert-butyl steric anchor.

Materials
  • Starting Material: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Reagent: 4-Methylbenzenesulfonyl chloride (TsCl) (2.0 eq)

  • Base: Triethylamine (TEA) (2.4 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol, 76 mg) in anhydrous MeCN (2.0 mL).

  • Addition: Add Triethylamine (1.2 mmol, 167 µL) to the stirring solution.

  • Reaction Initiation: Add 4-Methylbenzenesulfonyl chloride (1.0 mmol, 190 mg) portion-wise over 5 minutes.

    • Note: A slight exotherm may be observed. The excess sulfonyl chloride ensures complete conversion of the potentially hindered amine.

  • Incubation: Stir the reaction mixture at room temperature (

    
    ) for 12 hours under an inert atmosphere (
    
    
    
    ).
  • Quenching: Evaporate the solvent under reduced pressure (Rotavap). Resuspend the residue in ethyl acetate (10 mL) and wash with distilled water (2 x 5 mL) to remove triethylamine hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, purify via silica gel column chromatography (Hexane:EtOAc gradient).
    

Self-Validation Criteria (QC):

  • 1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet (

    
     ppm, 9H) and the disappearance of the broad 
    
    
    
    signal.
  • Regiochemistry Check: The methyl group on

    
    -1 should appear as a singlet (
    
    
    
    ppm). NOE (Nuclear Overhauser Effect) experiments should show a correlation between the
    
    
    -methyl and the pyrazole C-4 proton, but not the tert-butyl group, confirming the 3-t-Bu/1-Me regiochemistry.

Quantitative Data Summary

Parameter3-tert-Butyl Isomer5-tert-Butyl IsomerEffect of t-Bu Group
Relative Stability High (Major Tautomer)Low (Minor Tautomer)Steric clash with N-H destabilizes 5-isomer.
Regioselectivity (Synthesis) Favored with N-alkyl hydrazinesDisfavoredDirects incoming electrophiles to remote positions.
Metabolic Stability HighHighBlocks oxidative metabolism at adjacent sites.
Lipophilicity (LogP) Increases by ~1.5 - 2.0Increases by ~1.5 - 2.0Enhances membrane permeability and hydrophobic binding.

References

  • MDPI. (2025). Synthesis and Anticancer Activity of Pyrazole–Sulfonamide Hybrids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • Conicet. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters. Retrieved from [Link]

Sources

The Physicochemical Matrix: Lipophilicity and logP of tert-Butyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical impact of the tert-butyl group on the pyrazole scaffold, focusing on lipophilicity (logP) and its implications for drug design.

Executive Technical Synthesis

The incorporation of a tert-butyl (t-Bu) group onto a pyrazole ring is a strategic medicinal chemistry modification used to modulate lipophilicity , metabolic stability , and receptor occupancy . Unlike planar substituents (e.g., phenyl) or small alkyls (e.g., methyl), the t-Bu group introduces a spherical, hydrophobic bulk that significantly alters the solvation shell of the molecule.

  • Core Impact: The t-Bu group typically increases logP by +1.5 to +2.0 log units relative to a hydrogen substituent, and +0.8 to +1.2 log units relative to a methyl group.

  • Mechanism: This increase is driven entropically by the "hydrophobic effect"—the energetic cost for water molecules to organize around the bulky, non-polar t-Bu spheroids is high, favoring partitioning into the octanol phase.

  • Structural Consequence: The steric bulk of the t-Bu group (A-value > 4.5 kcal/mol) often forces orthogonal conformational twists in adjacent aryl rings, breaking planarity and improving solubility in organic media while blocking metabolic access to the pyrazole nitrogen or adjacent carbons.

Comparative Data Analysis: The tert-Butyl Shift

The following table synthesizes experimental and predicted logP data to illustrate the "lipophilic shift" induced by the tert-butyl group compared to standard analogues.

Table 1: Comparative Lipophilicity of Pyrazole Derivatives

Scaffold StructureSubstituent (R)Experimental logPPredicted logP (Consensus)

logP (vs H)
Key Physicochemical Feature
1H-Pyrazole -H0.260.20-Hydrophilic, H-bond donor/acceptor
3-Methyl-1H-pyrazole -CH₃0.650.68+0.39Minimal steric impact
3-Phenyl-1H-pyrazole -Ph2.052.10+1.79Planar lipophilicity,

-stacking
3-tert-Butyl-1H-pyrazole -C(CH₃)₃1.98 2.05 +1.72 Spherical hydrophobicity, Steric bulk
1-Ph-3-tBu-pyrazole -Ph / -tBu4.154.22+3.89High lipophilicity, potential solubility issues
Celecoxib (Reference) (CF₃/Tolyl)3.503.58-Balanced for COX-2 pocket occupancy

Note: Values represent a synthesis of literature data and fragment-based predictions. The t-Bu group provides a lipophilic boost comparable to a phenyl ring but without the potential for


-

stacking interactions, making it ideal for filling "dead" hydrophobic pockets.

Mechanistic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the multi-dimensional impact of the tert-butyl group on the pyrazole core.

TertButyl_Pyrazole_SAR Core Tert-Butyl Pyrazole Scaffold Lipophilicity Lipophilicity (logP) Increase (+1.7 log units) Core->Lipophilicity Sterics Steric Bulk (Spherical Geometry) Core->Sterics Electronics Electronic Effect (+I Inductive) Core->Electronics Solvation Entropic Solvation Penalty (Water) Lipophilicity->Solvation Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Metabolism Metabolic Blockade (Reduced CYP Oxidation) Sterics->Metabolism Blocks adjacent sites Basicity Increased N-Basicity (pKa Shift) Electronics->Basicity Electron donation

Caption: Multi-parameter impact of tert-butyl substitution on pyrazole pharmacochemistry.

Experimental Protocols for LogP Determination

To ensure data integrity (E-E-A-T), two distinct protocols are provided. The Shake-Flask method is the thermodynamic gold standard, while the HPLC method allows for higher throughput and is suitable for compounds with impurities.

Method A: Thermodynamic Shake-Flask (Gold Standard)

Best for: Finalizing lead compounds and validating computational models.

Reagents: 1-Octanol (HPLC Grade), Phosphate Buffered Saline (PBS, pH 7.4).

  • Phase Pre-Saturation (Critical Step):

    • Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow phases to separate for at least 12 hours. Why: Prevents volume changes during the experiment due to solvent miscibility.

  • Sample Preparation:

    • Dissolve ~1 mg of the tert-butyl pyrazole derivative in 5 mL of the pre-saturated octanol phase. Measure UV-Vis absorbance (

      
      ) at 
      
      
      
      (typically 250–280 nm for pyrazoles).
  • Partitioning:

    • Combine 2 mL of the drug-octanol solution with 2 mL of pre-saturated PBS .

    • Shake in a mechanical rotator for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to break any emulsions.

  • Quantification:

    • Carefully extract the octanol layer.

    • Measure absorbance (

      
      ).
      
  • Calculation:

    
    
    
    
    
Method B: RP-HPLC Estimation (High Throughput)

Best for: Screening libraries of tert-butyl analogues.

Principle: Retention time (


) on a C18 column correlates linearly with logP due to hydrophobic interactions with the stationary phase.
  • System Setup: Agilent 1200 Infinity or equivalent with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Methanol/Water (70:30) with 0.1% Formic Acid (to suppress ionization of the pyrazole nitrogen).

  • Calibration:

    • Inject a standard mixture of 5 reference compounds with known logP values (e.g., Pyridine, Aniline, Toluene, Naphthalene, Phenanthrene).

    • Plot

      
       vs. Literature logP.
      
    • Capacity factor

      
      , where 
      
      
      
      is the dead time (determined using Uracil).
  • Analysis:

    • Inject the tert-butyl pyrazole sample.

    • Calculate logP using the linear regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the decision logic and workflow for determining the lipophilicity of these derivatives.

LogP_Workflow Start Start: Tert-Butyl Pyrazole Sample Check_Ionization Check pKa (Is it ionizable at pH 7.4?) Start->Check_Ionization Branch_Ionizable Yes (Basic N) Measure logD Check_Ionization->Branch_Ionizable pKa > 6 Branch_Neutral No (Neutral) Measure logP Check_Ionization->Branch_Neutral pKa < 6 Method_Select Select Method Branch_Ionizable->Method_Select Branch_Neutral->Method_Select ShakeFlask Shake-Flask Method (Precision) Method_Select->ShakeFlask Gold Standard HPLC RP-HPLC Method (Speed) Method_Select->HPLC Library Screen Analysis Quantification (UV/MS) ShakeFlask->Analysis HPLC->Analysis Result Final Lipophilicity Value Analysis->Result

Caption: Decision tree for selecting the appropriate lipophilicity determination protocol.

References

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds. National Institutes of Health (NIH). Discusses logP variations (1.22–3.88) in pyrazole derivatives.[1][2][3][4][5]

  • Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Application note on HPLC-based logP determination using HDR-DAD systems.

  • Structure-based design and pharmacological profiling of functionalized pyrazoles. Arabian Journal of Chemistry. Provides specific logP data for functionalized pyrazole scaffolds.

  • Applications of Tert-Butyl-Phenolic Antioxidants. MDPI. Details the electronic and steric impact of the tert-butyl group on aromatic rings.

  • Calculation of Molecular Lipophilicity: State-of-the-Art. ResearchGate. Comparative analysis of logP prediction methods for heterocyclic compounds.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole Scaffolds

Part 1: Executive Summary & Chemical Identity

1.1 Executive Summary The compound 1-(tert-Butyl)-5-isopropyl-1H-pyrazole represents a sterically demanding heterocyclic scaffold used primarily in advanced medicinal chemistry. Unlike its thermodynamically favored isomer (1-tert-butyl-3-isopropyl-1H-pyrazole), the 1,5-disubstituted variant introduces significant steric clash between the N1-tert-butyl group and the C5-isopropyl group. This specific spatial arrangement is critical for modulating the binding affinity of small molecule inhibitors, particularly in the development of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors
for metabolic disorders.

This guide details the synthesis, structural validation, and handling of this scaffold, addressing the inherent regioselectivity challenges associated with its production.

1.2 Chemical Identity

PropertyDetail
IUPAC Name 1-(tert-Butyl)-5-(propan-2-yl)-1H-pyrazole
Molecular Formula C

H

N

Molecular Weight 166.27 g/mol
SMILES CC(C)c1ccnn1C(C)(C)C
CAS Registry Number Not Publicly Listed (Parent Compound).Note: Frequently synthesized as the 4-carboxylic acid derivative (e.g., related to CAS 2460754-86-1).
Key Isomer 1,5-isomer (Sterically crowded, kinetically controlled) vs. 1,3-isomer (Thermodynamically favored).

Part 2: Synthesis & Regiocontrol Strategy

2.1 The Regioselectivity Challenge The synthesis of 1-(tert-butyl)-5-isopropyl-1H-pyrazole via the condensation of tert-butylhydrazine and a 1,3-diketone (e.g., 5-methylhexane-2,4-dione) typically yields a mixture of regioisomers.

  • 1,3-Isomer: The bulky tert-butyl group on the hydrazine prefers the position distal to the isopropyl group to minimize steric strain. This is the major product in standard conditions.

  • 1,5-Isomer (Target): Placing the bulky tert-butyl group adjacent to the isopropyl group (C5) creates a "clash" zone. Synthesis requires specific directing groups or separation protocols.

2.2 Experimental Protocol: Knorr Pyrazole Synthesis (Adapted) Objective: Synthesis of the 1,5-scaffold via condensation with 4-methyl-3-oxopentanoate derivatives.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 eq)

  • Methyl 4-methyl-3-oxopentanoate (1.0 eq)

  • Ethanol (Solvent, anhydrous)

  • Triethylamine (Base, 1.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve tert-butylhydrazine hydrochloride in anhydrous ethanol under nitrogen atmosphere. Add triethylamine dropwise to liberate the free hydrazine base.

  • Addition: Cool the solution to 0°C. Slowly add Methyl 4-methyl-3-oxopentanoate. Note: Slow addition favors kinetic control.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Isomer Separation (Critical): The crude mixture will contain predominantly the 1,3-isomer.

    • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the dipole moment distortion from steric strain.

    • Yield Expectations: Expect the 1,5-isomer to be the minor product (10–25% yield) unless specific directing groups (e.g., enaminones) are used.

2.3 Visualization: Synthesis & Isomerism

SynthesisWorkflow Start tert-Butylhydrazine + 1,3-Dicarbonyl Intermediate Hydrazone Intermediate Start->Intermediate Condensation Cyclization Cyclization (Reflux) Intermediate->Cyclization - H2O Isomer13 1-tBu-3-iPr-Pyrazole (Major Product) Thermodynamic Cyclization->Isomer13 Fast Isomer15 1-tBu-5-iPr-Pyrazole (Target Product) Kinetic/Steric Cyclization->Isomer15 Slow Separation Chromatography (Separation) Isomer13->Separation Isomer15->Separation

Caption: Reaction pathway showing the bifurcation into thermodynamic (1,3) and kinetic (1,5) isomers during pyrazole synthesis.

Part 3: Structural Characterization (Self-Validating Protocol)

To confirm the identity of the 1-(tert-Butyl)-5-isopropyl isomer and distinguish it from the 1,3-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy using the Nuclear Overhauser Effect (NOE) is the gold standard.

3.1 Diagnostic NMR Signals

Feature1-(tert-Butyl)-5 -isopropyl (Target)1-(tert-Butyl)-3 -isopropyl (Impurity)
Proton Proximity t-Bu protons are spatially close to i-Pr methine proton.t-Bu protons are distant from i-Pr group.
NOESY Signal Strong Cross-peak between t-Bu (s, 9H) and i-Pr-CH (m, 1H).No Cross-peak between t-Bu and i-Pr.
C5-H Shift C3-H and C4-H signals appear distinct.C5-H signal is distinct.

3.2 NOESY Logic Diagram

NOESY_Logic Target Target Structure: 1-tBu-5-iPr NOE_Signal NOE Cross-Peak Observed? (tBu <-> iPr-CH) Target->NOE_Signal Analyze Impurity Impurity Structure: 1-tBu-3-iPr Impurity->NOE_Signal Analyze Result_Yes CONFIRMED: 1,5-Isomer NOE_Signal->Result_Yes Yes (Proximity < 5Å) Result_No REJECTED: 1,3-Isomer NOE_Signal->Result_No No (Distance > 5Å)

Caption: Logic flow for distinguishing regioisomers using NOESY NMR spectroscopy.

Part 4: Applications & Safety

4.1 Medicinal Chemistry Utility The 1-(tert-butyl)-5-isopropyl-1H-pyrazole scaffold is a bioisostere often employed to optimize lipophilicity and metabolic stability.

  • 11

    
    -HSD1 Inhibitors:  As detailed in patent literature (e.g., EP2295411A1), this scaffold serves as a hydrophobic core that fits into the lipophilic pocket of the 11
    
    
    
    -HSD1 enzyme, crucial for treating type 2 diabetes and metabolic syndrome.
  • Kinase Inhibition: The steric bulk of the tert-butyl group can lock the pyrazole into a specific conformation, improving selectivity against kinase targets.

4.2 Safety & Handling

  • Hydrazine Precursors: tert-Butylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood with double-gloving.

  • Explosion Hazard: Pyrazole synthesis involves heating hydrazine derivatives. Ensure reaction vessels are vented properly to prevent pressure buildup from nitrogen evolution (if decomposition occurs).

  • Storage: Store the isolated pyrazole under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation of the ring system.

References

  • European Patent Office. (2011).[1] Pyrazoles as 11-beta-HSD-1 Inhibitors. Patent EP2295411A1.[1] Retrieved from .

  • Fustero, S., et al. (2011). Regioselective synthesis of 1,3,5- and 1,3,4,5-substituted pyrazoles. Tetrahedron, 67(39), 7412-7417. (General methodology for regiocontrol).
  • Kong, Y., et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576-579.[2] Retrieved from .

Sources

The Pyrazole Paradigm: Strategic Integration in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as pyrazole . This five-membered ring, containing two adjacent nitrogen atoms (


 and 

), is not merely a structural connector; it is a dynamic pharmacophore capable of modulating physicochemical properties (logP, pKa) and engaging in critical target interactions.

For the drug discovery scientist, the pyrazole moiety offers a unique duality:

  • Electronic Versatility: It acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking the purine ring of ATP in kinase inhibitors.

  • Rigid Geometry: It serves as a linear or angular spacer, orienting substituents into specific hydrophobic pockets (as seen in COX-2 inhibitors).

This guide dissects the technical utility of pyrazoles, moving beyond basic textbook definitions to application-based strategies in oncology and inflammation.[1]

Medicinal Chemistry Strategy: Tautomerism & Binding

The Tautomeric Challenge

Unsubstituted pyrazoles exist in annular tautomerism (


- and 

-isomers). In solution, this equilibrium is rapid.[2] However, protein binding pockets often select a specific tautomer.
  • The Risk: If the energy penalty to desolvate and freeze the required tautomer is too high, potency suffers.

  • The Solution:

    
    -substitution (alkylation/arylation) "locks" the pyrazole into a fixed geometry, pre-paying the entropic cost of binding.
    
Pharmacophore Mapping (Kinase Hinge Region)

In kinase inhibitors, the pyrazole motif frequently mimics the adenine ring of ATP. The


 acts as an H-bond acceptor from the backbone NH of the "hinge" region, while the 

or

substituents project into the gatekeeper or solvent-exposed regions.
Visualization: Pyrazole Pharmacophore Logic

PyrazolePharmacophore Pzm Pyrazole Core Hinge Kinase Hinge Region (ATP Pocket) Pzm->Hinge H-Bond Acceptor (N2) Sub3 C3 Substituent (Solvent Front) Pzm->Sub3 Vector 1 Sub5 C5 Substituent (Hydrophobic/Gatekeeper) Pzm->Sub5 Vector 2 N1 N1 (H-Bond Donor) or N-Alkyl Lock N1->Pzm Tautomer Control N1->Hinge H-Bond Donor (if unsubstituted)

Figure 1: Pharmacophore mapping of the pyrazole scaffold within a kinase ATP-binding pocket. Note the dual vector potential at C3 and C5.

Therapeutic Case Studies: Mechanism & Causality

Oncology: Ruxolitinib (JAK1/2 Inhibitor)

Mechanism: Ruxolitinib treats myelofibrosis by inhibiting Janus Kinases (JAKs).

  • Structural Logic: The molecule features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine core.[3] The pyrazole here acts as a critical linker that orients the cyclopentyl group into a specific hydrophobic sub-pocket, enhancing selectivity over other kinases.

  • Synthesis Insight: The synthesis involves a chiral resolution or asymmetric hydrogenation to establish the cyclopentyl stereocenter, followed by a Michael addition involving the pyrazole [1].

Inflammation: Celecoxib (COX-2 Selective)

Mechanism: Non-steroidal anti-inflammatory drug (NSAID) targeting Cyclooxygenase-2.[4][5][6]

  • Structural Logic: Unlike non-selective NSAIDs (like ibuprofen), Celecoxib utilizes a 1,5-diarylpyrazole scaffold.

  • The "Side Pocket" Theory: The rigid pyrazole core positions a sulfonamide group (

    
    ) to penetrate a distinct hydrophilic side pocket present in COX-2 but blocked by a bulky Isoleucine (Ile523) in COX-1. This steric clash in COX-1 provides the selectivity [2].
    
Data Summary: FDA-Approved Pyrazole Pharmacophores
Drug NameTargetIndicationPyrazole RoleKey Interaction
Celecoxib COX-2Arthritis/PainCentral ScaffoldRigid spacer orienting sulfonamide into COX-2 side pocket.
Crizotinib ALK/ROS1NSCLCCore Pharmacophore3-substituted pyrazole mimics ATP adenine binding.
Ruxolitinib JAK1/2MyelofibrosisLinker/BinderConnects core scaffold to hydrophobic tail; aids solubility.
Axinitib VEGFRRenal Cell CarcinomaHinge BinderIndazole (fused pyrazole) binds directly to kinase hinge.

Synthetic Strategies: Controlling Regioselectivity

The most significant challenge in pyrazole synthesis is regioselectivity during the condensation of hydrazines with 1,3-diketones (Knorr Synthesis).

  • The Problem: Reacting a monosubstituted hydrazine (

    
    ) with an unsymmetrical 1,3-diketone yields a mixture of 1,3- and 1,5-isomers.
    
  • The Fix:

    • Steric Control: Bulky groups on the diketone direct the hydrazine

      
       (the more nucleophilic atom) to the less hindered carbonyl.
      
    • Solvent/pH: Protic solvents often favor the 1,5-isomer, while aprotic conditions can shift preference.

    • Stepwise Synthesis: Using enaminones or alkynones allows for predictable regiochemistry [3].

Visualization: Regioselective Synthesis Workflow

SynthesisFlow Start Target: 1,3,5-Trisubstituted Pyrazole Reagents Reagents: Hydrazine (R-NHNH2) + 1,3-Diketone Start->Reagents Decision Is Diketone Symmetrical? Reagents->Decision Yes Direct Condensation (Ethanol, Reflux) Decision->Yes Yes No Regioselectivity Issue Decision->No No Product Pure Regioisomer (Confirmed by NOE NMR) Yes->Product Soln1 Method A: Steric Control (Bulky R groups direct attack) No->Soln1 Soln2 Method B: Stepwise (Use Enaminone Intermediate) No->Soln2 Soln1->Product Soln2->Product

Figure 2: Decision tree for achieving regiochemical purity in pyrazole synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole

Rationale: Fluorinated pyrazoles are common in drug discovery (e.g., Celecoxib) to increase metabolic stability.

  • Reagents: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve diketone in absolute ethanol.

    • Cool to 0°C (Critical: Control exotherm to prevent side reactions).

    • Add methylhydrazine dropwise.

    • Allow to warm to RT and reflux for 4 hours.

  • Validation (The "Trust" Step):

    • TLC: Monitor disappearance of diketone (

      
       in 20% EtOAc/Hex).
      
    • NMR Check: The 1,3-isomer and 1,5-isomer have distinct proton shifts for the pyrazole-H4. Crucial: Use 1D-NOE spectroscopy. Irradiate the N-methyl group; if you see enhancement of the Phenyl protons, it is the 1,5-isomer . If you see enhancement of the H4 proton, it is the 1,3-isomer .

Protocol 2: Biochemical Kinase Inhibition Assay (FRET-Based)

Rationale: To validate the biological activity of the synthesized pyrazole against a target kinase (e.g., JAK2).

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent TR-FRET.

  • Components:

    • Kinase: Recombinant human JAK2 (5 nM).

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Antibody: Eu-anti-GST antibody (binds to GST-tagged kinase).

  • Workflow:

    • Step 1: Prepare 3x serial dilutions of the Pyrazole compound in DMSO (Top conc: 10 µM).

    • Step 2: Add 5 µL compound + 5 µL Kinase/Antibody mix to 384-well plate. Incubate 15 min.

    • Step 3: Add 5 µL Tracer. Incubate 60 min at RT.

    • Step 4: Read Fluorescence. Excitation: 340 nm. Emission 1: 665 nm (Tracer). Emission 2: 615 nm (Europium).

  • Data Analysis:

    • Calculate TR-FRET Ratio (

      
      ).
      
    • Plot % Inhibition vs. Log[Compound].

    • Validation:

      
      -factor must be 
      
      
      
      for the assay to be considered robust.

References

  • Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[3] Organic Letters.

  • Marnett, L. J. (2009).[7] The COXIB experience: a look in the rearview mirror. Annual Review of Pharmacology and Toxicology.

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1] A review. Organic Preparations and Procedures International.

  • Tong, L., et al. (2002).[8] Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry.

  • FDA Approved Drug Products. (2024). U.S. Food and Drug Administration.[9]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the challenging synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole . This specific regioisomer presents a significant synthetic hurdle due to the steric repulsion between the bulky tert-butyl group on the nitrogen and the isopropyl group at the adjacent C5 position. Standard condensation methods typically yield the thermodynamically favored 1,3-isomer.

This guide prioritizes the Enaminone Route , which offers the highest probability of kinetic control to access the 1,5-substitution pattern.

Executive Summary & Strategic Analysis

The synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is a classic case of "fighting thermodynamics." In the reaction between tert-butylhydrazine and an unsymmetrical 1,3-dicarbonyl equivalent, two isomers are possible:

  • 1,3-Isomer (Thermodynamic): The bulky tert-butyl and isopropyl groups are separated by a methine carbon. This is the low-energy state.

  • 1,5-Isomer (Target): The bulky groups are adjacent (N1 and C5). This suffers from severe Van der Waals repulsion (

    
     strain).
    

To synthesize the 1,5-isomer, one cannot rely on equilibrium conditions. We must use Kinetic Control via the Enaminone Method . By using an enaminone (


) instead of a diketone, we polarize the electrophile to direct the nucleophilic attack of the hydrazine, forcing the formation of the 1,5-bond prior to ring closure.
Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical bifurcation point in the synthesis.

PyrazoleSynthesis Start Precursors: tert-Butylhydrazine + Enaminone PathA Path A (Kinetic): NH2 attacks C-beta Start->PathA Preferred (Nucleophilic NH2 attacks Michael Acceptor) PathB Path B (Thermodynamic): NH2 attacks Carbonyl Start->PathB Competitive (Acid Catalysis) InterA Intermediate A: Acyclic Hydrazone-like PathA->InterA InterB Intermediate B: Hydrazone PathB->InterB Target Target: 1,5-Isomer (1-tBu-5-iPr) InterA->Target Cyclization (tBu-NH attacks C=O) Byproduct Byproduct: 1,3-Isomer (1-tBu-3-iPr) InterB->Byproduct Cyclization

Figure 1: Mechanistic bifurcation. Path A is required for the 1,5-isomer, relying on the terminal hydrazine nitrogen attacking the enaminone


-carbon.

Chemical Strategy & Reagents

The Enaminone Precursor

We utilize 1-(dimethylamino)-4-methylpent-1-en-3-one as the electrophile.

  • Why? Unlike 5-methylhexane-2,4-dione (which exists in equilibrium with various enols), the enaminone has a fixed electronic bias. The

    
    -carbon (attached to 
    
    
    
    ) is a soft electrophile (Michael acceptor), while the carbonyl carbon is a hard electrophile.
  • Nucleophile: tert-Butylhydrazine hydrochloride.[1] The terminal

    
     is less sterically hindered and more nucleophilic than the internal 
    
    
    
    .
Reagent Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
3-Methylbutan-2-one 86.131.0Starting KetoneSource of Isopropyl group
DMF-DMA 119.161.2Formylating AgentGenerates Enaminone
tert-Butylhydrazine HCl 124.611.1NucleophileSource of t-Butyl group
Ethanol (Absolute) 46.07SolventMediumPolar protic supports proton transfer
Triethylamine (TEA) 101.191.1BaseFrees hydrazine from HCl salt

Detailed Experimental Protocol

Phase 1: Synthesis of Enaminone Intermediate

Objective: Create the polarized 3-carbon dielectrophile.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-methylbutan-2-one (10.0 g, 116 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (16.6 g, 139 mmol).

  • Reaction: Heat the neat mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[2] The starting ketone is volatile; ensure the condenser is efficient.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct.

    • Result: The residue is crude 1-(dimethylamino)-4-methylpent-1-en-3-one . It typically appears as a viscous orange/brown oil.

    • Purification (Optional but Recommended): Vacuum distillation or rapid filtration through a short silica plug (eluting with EtOAc) improves the yield of the next step.

Phase 2: Cyclization to 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Objective: Kinetic trapping of the 1,5-isomer.

  • Solvation: Dissolve the crude enaminone (approx. 116 mmol theoretical) in Absolute Ethanol (150 mL).

  • Addition: Add tert-butylhydrazine hydrochloride (15.9 g, 128 mmol) in one portion.

  • Neutralization: Add Triethylamine (17.8 mL, 128 mmol) dropwise over 10 minutes.

    • Note: The reaction is exothermic. A slight color change (darkening) is normal.

  • Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Mechanism Check: The free terminal

      
       attacks the 
      
      
      
      -carbon of the enaminone (displacing dimethylamine). The internal
      
      
      then attacks the carbonyl.
  • Workup:

    • Cool to room temperature.[3][4]

    • Remove ethanol under reduced pressure.

    • Resuspend the residue in Diethyl Ether (200 mL) and wash with Water (2 x 100 mL) and Brine (50 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
Phase 3: Purification & Isomer Separation (Critical)

Despite the enaminone bias, the 1,3-isomer (1-tert-butyl-3-isopropyl) will likely form as a minor or significant impurity due to the extreme steric clash of the 1,5-product.

  • Chromatography: Flash column chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order:

      • 1,5-Isomer (Target): Typically elutes LAST (more polar due to distorted planarity and exposed lone pairs).

      • 1,3-Isomer (Byproduct): Typically elutes FIRST (less polar, planar, greasy t-butyl/isopropyl shielding).

  • Validation: You MUST confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR.

Analytical Validation (Self-Validating System)

Do not rely on chemical shift alone. Use 2D NMR to prove the structure.[5]

TechniqueObservation for 1,5-Isomer (Target)Observation for 1,3-Isomer (Byproduct)
1H NMR (NOE) Strong NOE correlation between t-Butyl protons and Isopropyl-CH .NO correlation between t-Butyl and Isopropyl. (Groups are far apart).
1H NMR (Ring) C4-H and C3-H usually show coupling (

Hz).
C4-H and C5-H show coupling.[6]
13C NMR C5 (attached to iPr) is shifted downfield due to deshielding by adjacent N1.C3 (attached to iPr) is typically at standard range.

Troubleshooting & Modifications

Problem: Low Yield of 1,5-Isomer

If the 1,3-isomer dominates, the steric repulsion of the tert-butyl group is overriding the electronic bias of the enaminone.

  • Solution A (Solvent Switch): Switch from Ethanol to Acetic Acid .

    • Rationale: Acidic conditions protonate the enaminone carbonyl, making it harder. However, they also protonate the hydrazine. Often, acetic acid promotes the attack at the carbonyl first, which leads to the 1,3-isomer. Stick to neutral/basic conditions (EtOH/TEA) for 1,5-selectivity with enaminones.

  • Solution B (Pre-formed Hydrazone): React the ketone with hydrazine first (if possible without cyclizing) then form the pyrazole. This is difficult with DMF-DMA.

Problem: De-tert-butylation

Under high thermal stress or strong acid, the tert-butyl group can be eliminated (forming the N-H pyrazole) via an E1-like mechanism.

  • Prevention: Keep reaction temperature

    
     80°C. Avoid strong mineral acids (HCl/H2SO4) during workup.
    

References

  • Regiocontrol in Pyrazole Synthesis: Fustero, S., et al. "Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives."[7] Tetrahedron Letters, 2017.[7] Link

  • Enaminone Methodology: Alberola, A., et al. " -Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles." Journal of Heterocyclic Chemistry. (General principles of enaminone/hydrazine regioselectivity).
  • General Pyrazole Review: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Chemical Reviews, 2011.
  • 1,5-Disubstituted Pyrazole Synthesis: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters, 2014.[8] Link (Demonstrates alternative routes when condensation fails).

  • Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: Organic Syntheses, Coll. Vol. 10. (Demonstrates the reverse regiochemistry when using nitriles). Link

Disclaimer: The synthesis of 1-(tert-butyl)-5-isopropyl-1H-pyrazole involves the formation of a sterically congested bond. Yields may be lower than standard pyrazole syntheses.[8] Rigorous chromatographic separation is required.

Sources

cyclization protocols for tert-butyl hydrazine and diketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficacy Cyclization Protocols for the Synthesis of N-tert-Butyl Heterocycles from Diketones

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of N-tert-Butyl Pyrazoles and Pyridazines in Medicinal Chemistry

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, pyrazoles and pyridazines represent "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] These five- and six-membered rings, respectively, act as versatile bioisosteres for phenyl groups, enhancing physicochemical properties like solubility and metabolic stability while providing key vectors for hydrogen bonding and other molecular interactions.[3] Notable examples include the pyrazole-containing COX-2 inhibitor Celecoxib and the pyridazine moiety found in numerous cardiovascular and oncology drug candidates.[4][5]

The incorporation of a tert-butyl group onto the ring nitrogen introduces significant steric bulk. This feature is not merely a passive substituent; it serves critical functions in drug design. The tert-butyl group can enforce specific ligand conformations required for high-affinity binding to a biological target, shield the heterocyclic core from metabolic degradation, and fine-tune the compound's lipophilicity to optimize its pharmacokinetic profile.

This guide provides detailed, field-proven protocols for the cyclization of tert-butyl hydrazine with 1,3-, 1,4-, and 1,2-dicarbonyl compounds. Beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind each protocol, offering insights into reaction optimization, control of regioselectivity, and troubleshooting, thereby empowering researchers to confidently synthesize these high-value molecular scaffolds.

Part 1: Synthesis of 1-tert-Butyl-3,5-Disubstituted Pyrazoles from 1,3-Diketones

The reaction between a hydrazine and a 1,3-diketone is a classic, robust method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[6] This acid-catalyzed condensation-cyclization is highly efficient and offers a direct route to polysubstituted pyrazoles.[7]

Mechanistic Rationale

The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of tert-butyl hydrazine initiates an attack on one of the carbonyl carbons of the 1,3-diketone. This is typically followed by the formation of a stable hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group initiates the cyclization. The final step is an acid-catalyzed dehydration, which results in the formation of the stable, aromatic pyrazole ring. The steric hindrance of the tert-butyl group can significantly influence the regioselectivity of the reaction when unsymmetrical 1,3-diketones are used, often favoring the formation of the isomer where the bulky group is adjacent to the less sterically hindered substituent on the diketone.[7]

G cluster_process Reaction Pathway diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone Nucleophilic Attack - H₂O hydrazine tert-Butyl Hydrazine hydrazine->hydrazone hemiaminal Cyclic Hemiaminal hydrazone->hemiaminal Intramolecular Cyclization pyrazole 1-tert-Butyl Pyrazole hemiaminal->pyrazole Dehydration - H₂O

Caption: Paal-Knorr type synthesis of pyrazoles from 1,3-diketones.

Detailed Experimental Protocol

Materials:

  • 1,3-Diketone (e.g., acetylacetone, 1.0 mmol, 1 equiv.)

  • tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)

  • Ethanol or Glacial Acetic Acid (5-10 mL)

  • Concentrated Hydrochloric Acid (catalytic, 1-2 drops, if using ethanol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 mmol) and ethanol (10 mL). If using glacial acetic acid as the solvent, proceed to step 3.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (1-2 drops) to the mixture. The acidic environment protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Reagent Addition: Add tert-butyl hydrazine hydrochloride (1.1 mmol) to the stirred solution. Using a slight excess of the hydrazine ensures complete consumption of the limiting diketone.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it by slowly adding saturated sodium bicarbonate solution until effervescence ceases. If ethanol was the solvent, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel and add ethyl acetate (20 mL) and water (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1-tert-butyl pyrazole derivative.

Data and Troubleshooting
Diketone Substrate (R1, R3)SolventTime (h)Typical Yield (%)Notes
Acetylacetone (Me, Me)Ethanol/HCl385-95%A straightforward and high-yielding reaction.
Benzoylacetone (Ph, Me)Acetic Acid470-85%May yield a mixture of regioisomers. The major isomer often has the tert-butyl group adjacent to the methyl substituent due to sterics.
Dibenzoylmethane (Ph, Ph)Acetic Acid690-98%Symmetrical substrate ensures a single product.

Expert Insights:

  • Solvent Choice: Glacial acetic acid often serves as both solvent and catalyst, simplifying the procedure. However, for acid-sensitive substrates, using a neutral solvent like ethanol with a catalytic amount of a stronger acid provides better control.[8]

  • Regioselectivity: With unsymmetrical diketones, separating regioisomers can be challenging. It is advisable to characterize the product mixture carefully by ¹H NMR before extensive purification.

Part 2: Synthesis of 1-tert-Butyl-3,6-Disubstituted Dihydropyridazines and Pyridazines from 1,4-Diketones

The cyclization of 1,4-diketones with hydrazines provides a direct entry into the six-membered pyridazine ring system.[9] The reaction typically yields a 1,4-dihydropyridazine, which can either be isolated or oxidized in situ to the fully aromatic pyridazine.[10]

Mechanistic Rationale

Similar to the pyrazole synthesis, the reaction begins with the formation of a monohydrazone. This is followed by an intramolecular cyclization onto the second carbonyl group to form a cyclic intermediate. A subsequent dehydration step yields the stable 1,4-dihydropyridazine. The conversion of this intermediate to the aromatic pyridazine requires an oxidation step to remove two hydrogen atoms, which can sometimes occur spontaneously with atmospheric oxygen, especially under heating, or can be induced by adding a chemical oxidant.

G cluster_process Reaction Pathway diketone 1,4-Diketone intermediate Cyclic Intermediate diketone->intermediate Condensation & Intramolecular Cyclization hydrazine tert-Butyl Hydrazine hydrazine->intermediate dihydropyridazine 1,4-Dihydropyridazine intermediate->dihydropyridazine Dehydration - H₂O pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation - H₂

Caption: Cyclization of 1,4-diketones to form pyridazines.

Detailed Experimental Protocol

Materials:

  • 1,4-Diketone (e.g., hexane-2,5-dione, 1.0 mmol, 1 equiv.)

  • tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)

  • Sodium acetate (1.2 mmol, 1.2 equiv., if using hydrazine salt)

  • Glacial Acetic Acid (5 mL)

  • (Optional) Oxidizing agent, e.g., Bromine in Acetic Acid or air bubbling.

  • Standard work-up and purification reagents as listed previously.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-diketone (1.0 mmol) in glacial acetic acid (5 mL).

  • Reagent Addition: Add tert-butyl hydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol). The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt.

  • Reaction Execution: Heat the mixture to reflux (around 118 °C) for 4-8 hours. The high temperature facilitates both the cyclization and the subsequent aromatization.

  • Aromatization (If Necessary): If TLC or NMR analysis of an aliquot shows the presence of the dihydropyridazine intermediate, oxidation is required. This can often be achieved by bubbling air through the heated solution or by the cautious addition of an oxidant like a dilute solution of bromine in acetic acid until a persistent color is observed.

  • Work-up and Purification: Cool the mixture, neutralize with sodium bicarbonate solution, and extract with ethyl acetate. The subsequent drying, concentration, and purification steps are identical to those described in Protocol 1.2.

Data and Troubleshooting
Diketone SubstrateConditionsProductTypical Yield (%)Notes
Hexane-2,5-dioneAcetic Acid, Reflux1-tert-Butyl-3,6-dimethylpyridazine75-85%Aromatization often occurs spontaneously upon heating.
1,4-Diphenylbutane-1,4-dioneAcetic Acid, Reflux1-tert-Butyl-3,6-diphenylpyridazine80-90%The steric bulk of the phenyl groups can accelerate aromatization.

Expert Insights:

  • Incomplete Aromatization: The most common issue is the isolation of the dihydropyridazine. If this occurs, the intermediate can be re-subjected to oxidative conditions (e.g., heating in acetic acid with air, or treatment with MnO₂ or DDQ) to drive the reaction to completion.

  • Saturated 1,4-Diketones: This method works well for saturated 1,4-diketones, which undergo spontaneous oxidation of the dihydro intermediate to the aromatic pyridazine under the reaction conditions.[9]

Part 3: Synthesis of 1-tert-Butyl-Pyridazin-3(2H)-ones from γ-Keto Acids

While direct cyclization with 1,2-diketones is possible, a more common and versatile route to the pyridazinone core involves the reaction of a γ-keto acid or its corresponding ester with a hydrazine.[11][12] This substrate is effectively a masked 1,4-dicarbonyl system, where one carbonyl is part of a carboxylic acid/ester.

Mechanistic Rationale

The reaction proceeds by initial formation of a hydrazone at the ketone carbonyl. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid (or ester) carbonyl, displacing water (or an alcohol) to form the six-membered dihydropyridazinone ring. This product is stable and does not typically aromatize further.

G cluster_process Reaction Pathway ketoacid γ-Keto Acid hydrazone Hydrazone Intermediate ketoacid->hydrazone Condensation - H₂O hydrazine tert-Butyl Hydrazine hydrazine->hydrazone pyridazinone 4,5-Dihydropyridazin-3(2H)-one hydrazone->pyridazinone Intramolecular Acyl Substitution - H₂O

Caption: Synthesis of pyridazinones from γ-keto acids.

Detailed Experimental Protocol

Materials:

  • γ-Keto acid (e.g., levulinic acid, 1.0 mmol, 1 equiv.)

  • tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)

  • Ethanol (10 mL)

  • Triethylamine or Sodium Acetate (1.2 mmol, 1.2 equiv.)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: Combine the γ-keto acid (1.0 mmol), tert-butyl hydrazine hydrochloride (1.1 mmol), and a base like triethylamine or sodium acetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reaction Execution: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate. The subsequent drying, concentration, and purification steps are identical to those described in Protocol 1.2.

Data and Troubleshooting
SubstrateBaseTime (h)Typical Yield (%)Notes
Levulinic AcidTriethylamine680-90%Forms 6-methyl-2-(tert-butyl)-4,5-dihydropyridazin-3(2H)-one.
4-Benzoylbutanoic acidSodium Acetate875-85%Forms 6-phenyl-2-(tert-butyl)-4,5-dihydropyridazin-3(2H)-one.

Expert Insights:

  • Ester vs. Acid: Using a γ-keto ester instead of the acid is also effective and can sometimes lead to cleaner reactions, though it may require longer reaction times or higher temperatures.

  • Product Stability: The resulting 4,5-dihydropyridazin-3(2H)-ones are generally stable compounds that do not readily aromatize.

Conclusion

The cyclization reactions of tert-butyl hydrazine with diketones are powerful, reliable, and versatile methods for accessing high-value heterocyclic scaffolds for drug discovery and development. The choice of a 1,2-, 1,3-, or 1,4-dicarbonyl precursor dictates the resulting heterocyclic core—a pyridazinone, pyrazole, or pyridazine, respectively. By understanding the underlying mechanisms and key experimental parameters outlined in these protocols, researchers can efficiently synthesize a diverse library of N-tert-butylated heterocycles, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Novel steroidal 1,4-diketones and pyridazine derivatives as potential antiestrogens. PubMed.

  • Product Class 8: Pyridazines. Science of Synthesis.

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research.

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.

  • Paal–Knorr synthesis. Wikipedia.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

Sources

1-(tert-Butyl)-5-isopropyl-1H-pyrazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole as a Ligand in Coordination Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Technical Rationale

The "Buttressed" Steric Wall: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

In the realm of coordination chemistry, pyrazole ligands are ubiquitous, typically utilized to modulate the electronic and steric environment of metal centers. However, the specific isomer 1-(tert-butyl)-5-isopropyl-1H-pyrazole (tBu-5-iPr-Pz) represents a specialized, high-value tool for the synthetic chemist. Unlike its more common 3-isopropyl isomer (where the alkyl group directly flanks the coordinating nitrogen), the 5-isopropyl variant operates via a "steric buttressing" mechanism .

The Mechanism of Action:

  • Primary Steric Bulk: The tert-butyl group at the N1 position provides the primary steric wall protecting the metal center coordinated at N2.

  • Secondary Buttressing: The isopropyl group at the C5 position (adjacent to N1) exerts significant steric pressure on the tert-butyl group. This repulsion restricts the rotation of the N1-C(CH₃)₃ bond and forces the tert-butyl group to orient itself more rigidly towards the metal center.

  • Result: This creates a "hyper-rigid" coordination pocket that is more effective at stabilizing low-coordinate metal species (e.g., Cu(I), Pd(0), Au(I)) than the tert-butyl group alone, preventing catalyst dimerization and promoting reductive elimination in cross-coupling cycles.

Part 2: Chemical Profile & Properties

PropertyData
IUPAC Name 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
Molecular Formula C₁₀H₁₈N₂
Molecular Weight 166.27 g/mol
Coordination Mode Monodentate (via N2); Hemilabile (via C-H activation potential)
pKa (Conj. Acid) ~2.5–3.0 (Estimated; lower than unsubstituted pyrazole due to steric inhibition of solvation)
Key Feature 1,5-Steric Clash (Buttressing Effect)
Solubility High in DCM, THF, Toluene; Low in Water

Part 3: Synthesis Protocol (Regioselective Control)

Challenge: The reaction of tert-butylhydrazine with unsymmetrical 1,3-diketones (e.g., 5-methylhexane-2,4-dione) typically yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer (our target) is often the thermodynamically less favored product due to the N1-C5 steric clash.

Solution: Use of fluorinated solvents (e.g., Hexafluoroisopropanol - HFIP) or specific Lewis Acid catalysts to invert regioselectivity via hydrogen-bond activation of the specific carbonyl.

Protocol A: HFIP-Mediated Regioselective Cyclocondensation

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 1-Isopropyl-1,3-butanedione (1.0 equiv) [Precursor diketone]

  • Hexafluoroisopropanol (HFIP) (Solvent, 0.5 M)

  • Triethylamine (Et₃N) (1.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylhydrazine hydrochloride (10 mmol) in HFIP (20 mL).

    • Note: HFIP is critical. It acts as a hydrogen-bond donor solvent that activates the more basic carbonyl, directing the initial nucleophilic attack.

  • Neutralization: Add Et₃N (11 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add 1-isopropyl-1,3-butanedione (10 mmol) slowly to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS.[1]

    • Target Check: The 1,5-isomer typically has a lower retention time (lower polarity) than the 1,3-isomer due to shielding of the nitrogen lone pair.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). Caution: HFIP is volatile and expensive; consider recycling.

  • Extraction: Redissolve the residue in Et₂O (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.[2][3]

  • Purification: If isomeric purity is <95%, perform flash column chromatography on silica gel using a gradient of Hexane -> 5% EtOAc/Hexane.

    • Yield Expectation: 70–85% (favoring 1,5-isomer >90:10 ratio in HFIP).

Part 4: Coordination Protocol (Metal Complexation)

This protocol describes the synthesis of a Bis(pyrazole) Palladium(II) Dichloride complex, a standard precatalyst for cross-coupling.

Target Complex: [PdCl₂(1-tBu-5-iPr-Pz)₂]

Reagents:

  • PdCl₂(PhCN)₂ (Bis(benzonitrile)palladium(II) chloride) or Pd(COD)Cl₂

  • 1-(tert-Butyl)-5-isopropyl-1H-pyrazole (Ligand, 2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the ligand (2.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).

  • Metal Addition: Add PdCl₂(PhCN)₂ (1.0 mmol) as a solid in one portion. The solution will typically change color (e.g., from orange to yellow) as the benzonitrile is displaced by the stronger σ-donor pyrazole.

  • Equilibration: Stir at room temperature for 4 hours.

    • Why? The bulky ligand requires time to arrange into the trans-configuration to minimize steric repulsion between the two tert-butyl groups.

  • Precipitation: Concentrate the solution to ~2 mL volume. Add cold Pentane (20 mL) slowly to precipitate the complex.

  • Filtration: Collect the yellow solid via vacuum filtration. Wash with cold pentane (2 x 5 mL).

  • Drying: Dry under high vacuum for 6 hours.

Validation (Self-Validating Step):

  • ¹H NMR (CDCl₃): Look for the downfield shift of the pyrazole C3-H proton (typically Δδ > 0.5 ppm relative to free ligand).

  • NOE Experiment: Irradiate the tert-butyl signal. If coordinated correctly, you should observe NOE enhancement at the C5-isopropyl methine proton, confirming the 1,5-substitution pattern is intact and the ligand has not rearranged.

Part 5: Visualization of Pathways & Logic

Diagram 1: Regioselectivity & Buttressing Effect

This diagram illustrates the synthetic divergence and the structural logic of the "Buttressing Effect."

G cluster_0 Reactants cluster_1 Solvent Control cluster_2 Isomeric Outcome cluster_3 Coordination Impact R1 tert-Butyl Hydrazine Cond1 Ethanol (Standard) R1->Cond1 Cond2 HFIP (Fluorinated) R1->Cond2 R2 1-Isopropyl-1,3-diketone R2->Cond1 R2->Cond2 Iso1 1-tBu-3-iPr Pyrazole (Thermodynamic/Steric Relief) Cond1->Iso1 Major Product Iso2 1-tBu-5-iPr Pyrazole (Target: Kinetic/Directed) Cond1->Iso2 Minor Cond2->Iso1 Minor Cond2->Iso2 Major Product (H-Bond Activation) Effect Buttressing Effect: 5-iPr pushes 1-tBu towards Metal Center Iso2->Effect Coordination to M(II)

Caption: Synthetic divergence controlled by solvent choice (HFIP favoring 5-isomer) and the resulting steric buttressing mechanism in coordination.

Part 6: Application Notes & Troubleshooting

1. Catalytic Utility:

  • C-H Activation: The high steric bulk of the 1-tBu-5-iPr ligand makes it an excellent "stopper" for preventing over-coordination in C-H activation catalysts (e.g., Pd(OAc)₂ systems). It forces the metal to remain coordinatively unsaturated (14-electron species), which is often the active species for C-H cleavage.

  • Isomer Stability: Be aware that under high thermal stress (>120°C) in acidic media, the 1,5-isomer may isomerize to the thermodynamically more stable 1,3-isomer (Van Auwers rearrangement). Always check ligand integrity post-reaction.

2. Troubleshooting Synthesis:

  • Problem: Low yield of 5-iPr isomer.

  • Root Cause: Incomplete activation of the carbonyl.

  • Fix: Ensure the diketone is added slowly to the hydrazine/HFIP mixture to maintain a high relative concentration of the directing solvent. Alternatively, use HCl in Ethanol if HFIP is unavailable, though selectivity will drop.

3. Safety:

  • Hydrazines: tert-Butylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

  • HFIP: Corrosive and volatile. Use resistant seals (PTFE) on glassware.

Part 7: References

  • Rosa, F. A., et al. (2008).[4] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett. Link

    • Context: Establishes the baseline for regioselectivity challenges in pyrazole synthesis from unsymmetrical precursors.

  • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link

    • Context: The authoritative source for using HFIP to invert regioselectivity towards the 5-substituted isomer.

  • Siu-Chung, C., et al. (2024).[5] "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds." ChemRxiv. Link

    • Context: Discusses the extreme steric inertness and utility of the tert-butyl group in catalysis, relevant to the ligand's stability.

  • Mai, N., et al. (2024). "2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine: Effects of the Peripheral Aliphatic Side Chain on the Coordination." Inorganic Chemistry. Link[6]

    • Context: Demonstrates the coordination behavior of bulky tert-butyl pyrazoles with lanthanides, highlighting the steric impact on binding constants.

Sources

Application Note: The 1-(tert-Butyl)-5-isopropyl-1H-pyrazole Scaffold in Drug Discovery

[1]

Executive Summary

The 1-(tert-Butyl)-5-isopropyl-1H-pyrazole moiety represents a specialized, sterically demanding scaffold used in the development of high-potency pharmaceuticals and agrochemicals.[1] Unlike the more common 1-methyl or 1-phenyl analogs, the tert-butyl group at the N1 position introduces significant lipophilicity and steric bulk, which serves two critical functions in medicinal chemistry:

  • Conformational Locking: The steric clash between the N1-tert-butyl and C5-isopropyl groups forces the pyrazole ring and its substituents into specific torsion angles, often improving binding affinity to sterically constrained pockets (e.g., ATP-binding sites of kinases or the 11

    
    -HSD1 enzyme).[1]
    
  • Metabolic Stability: The bulky tert-butyl group protects the N1 position from oxidative dealkylation, a common metabolic clearance pathway for N-methyl pyrazoles.[1]

This guide details the technical protocols for synthesizing, purifying, and validating this intermediate, addressing the inherent regioselectivity challenges associated with its production.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
Common Derivatives 4-carboxylic acid, 4-carbaldehyde, 5-amine
Molecular Formula C

H

N

(Core structure)
Molecular Weight 166.27 g/mol (Core)
Solubility High in DCM, EtOAc, MeOH; Low in Water
LogP (Calc) ~3.2 (Highly Lipophilic)
Key Feature Steric Crowding: Proximity of N1-tBu and C5-iPr

Synthesis Protocol: Overcoming Regioselectivity Challenges

The primary challenge in accessing the 1-(tert-Butyl)-5-isopropyl scaffold is regioselectivity .[1] The condensation of tert-butylhydrazine with a 1,3-diketone (Knorr Synthesis) typically favors the formation of the 1,3-isomer (1-tBu-3-iPr) to minimize steric repulsion.[1]

To force the formation of the 1,5-isomer (1-tBu-5-iPr), specific reaction conditions or precursors must be employed.[1]

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflowStartStarting Materials(4-methyl-3-oxopentanoate + t-Bu-Hydrazine)ReactionCyclocondensationSolvent: Ethanol/AcOH or TFATemp: RefluxStart->Reaction Acid CatalysisIsomerMixCrude Mixture(Major: 1,3-isomer | Minor: 1,5-isomer)Reaction->IsomerMixPurificationPurification StrategyFlash Chromatography (Hex/EtOAc)OR Fractional CrystallizationIsomerMix->Purification SeparationTargetTarget Intermediate1-(tert-Butyl)-5-isopropyl-1H-pyrazole-4-carboxylatePurification->TargetQCQC ValidationNOESY NMR (Critical)Target->QC

Caption: Workflow for the synthesis and isolation of the sterically hindered 1,5-isomer.

Detailed Protocol (Step-by-Step)

Objective: Synthesis of Methyl 1-(tert-butyl)-5-isopropyl-1H-pyrazole-4-carboxylate (Key Intermediate).

Reagents:

  • Methyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate (Enaminone precursor) OR Methyl 4-methyl-3-oxopentanoate.[1]

  • tert-Butylhydrazine hydrochloride.[1][2]

  • Ethanol (anhydrous).[1]

  • Triethylamine (if using HCl salt).[1]

Procedure:

  • Precursor Preparation: If high regioselectivity is required, convert the beta-keto ester (Methyl 4-methyl-3-oxopentanoate) to its enaminone derivative using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1] The enaminone directs the nucleophilic attack more predictably than the naked diketone.[1]

  • Condensation:

    • Dissolve the enaminone (1.0 eq) in anhydrous Ethanol.

    • Add tert-butylhydrazine hydrochloride (1.1 eq).[1]

    • Critical Step: Maintain reaction temperature at 0°C initially to favor kinetic control, then slowly warm to reflux.

    • Note: In the absence of the enaminone, direct reaction of the beta-keto ester with hydrazine in acetic acid can shift the equilibrium toward the 1,5-isomer, though yields may be lower.

  • Work-up:

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with water and brine.[1]

    • Dry over Na

      
      SO
      
      
      .[1]
  • Purification (The Isomer Split):

    • The crude will likely contain a mixture of 1-tBu-3-iPr (Isomer A) and 1-tBu-5-iPr (Isomer B).[1]

    • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).[1] The 1-(tert-butyl)-5-isopropyl isomer is typically less polar (elutes first) or shows distinct retardation due to the "greasy" t-butyl/isopropyl shielding depending on the stationary phase.[1]

    • Crystallization: If solid, the more symmetrical 1,3-isomer often crystallizes more readily. The 1,5-isomer may remain in the mother liquor; careful concentration is required.[1]

Quality Control & Characterization

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical QC step. Standard 1H NMR is often insufficient without reference standards. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.[1]

QC Logic Diagram

QCLogicSampleIsolated ProductNMR1H NMR SpectrumSample->NMRNOESYNOESY ExperimentNMR->NOESYResult1Cross-Peak Observed(tBu protons <-> iPr-CH protons)NOESY->Result1 Spatial ProximityResult2NO Cross-Peak(tBu protons far from iPr)NOESY->Result2 DistantConclusion1CONFIRMED1-(tert-Butyl)-5-isopropylResult1->Conclusion1Conclusion2REJECT1-(tert-Butyl)-3-isopropylResult2->Conclusion2

Caption: Logic flow for structural validation using NOESY NMR.

Validation Criteria:

  • 1H NMR: Look for the tert-butyl singlet (~1.6 ppm) and Isopropyl methine septet (~3.0-3.5 ppm).[1]

  • NOESY:

    • 1,5-Isomer: Strong NOE correlation between the tert-butyl group (N1) and the Isopropyl methine/methyls (C5).[1] They are spatially adjacent.[1]

    • 1,3-Isomer: No NOE correlation between tert-butyl and Isopropyl.[1] The Isopropyl is too far away (at C3).[1]

Pharmaceutical Applications

A. Metabolic Disease (11 -HSD1 Inhibitors)

The 1-(tert-butyl)-5-isopropyl pyrazole scaffold is a key pharmacophore in inhibitors of 11


-hydroxysteroid dehydrogenase type 11
  • Mechanism: The enzyme converts cortisone to cortisol.[1] Inhibition treats Type 2 Diabetes and Metabolic Syndrome.[1][3]

  • Role of Scaffold: The bulky 1-tBu/5-iPr group fills a large hydrophobic pocket in the enzyme active site, providing selectivity over the Type 2 enzyme.

  • Reference: This scaffold appears in patent literature (e.g., Merck & Co.) for metabolic targets [1].[1]

B. Kinase Inhibition (p38 MAP Kinase)

In kinase inhibitors, the pyrazole often acts as a hinge-binder.[1]

  • Role of Scaffold: The 1-tBu group orients the molecule within the ATP-binding pocket, preventing rotation and maintaining the active conformation.[1] The 5-isopropyl group provides hydrophobic interactions with the "gatekeeper" residue or the back pocket.[1]

C. Agrochemicals (Acaricides)

While commercial acaricides like Tebufenpyrad utilize a 1-methyl-3-ethyl scaffold, the 1-tert-butyl analogs are investigated for overcoming resistance.[1] The increased bulk can bypass resistance mechanisms developed against smaller N-methyl pyrazoles.[1]

Safety & Handling

  • Hydrazine Hazard: tert-Butylhydrazine hydrochloride is toxic and a potential sensitizer.[1] All synthesis steps involving hydrazines must be performed in a fume hood.[1]

  • Thermal Stability: While the final pyrazole is stable, the intermediate reaction mixtures (hydrazones) can be thermally sensitive.[1] Avoid rapid heating.[1]

  • Storage: Store the purified intermediate under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or discoloration.

References

  • Merck & Co., Inc. (2011).[1] Pyrazoles as 11-beta-HSD-1 Inhibitors. European Patent EP2295411A1.[1] Retrieved from .

  • Ruatta, S. M., et al. (2017).[1] Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441–2444.[1] .[1]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529.[1] .[1]

  • PubChem. (n.d.).[1] Tebufenpyrad (Analog Reference). National Library of Medicine.[1] Retrieved from .[1]

Application Notes & Protocols: The Agrochemical Utility of Bulky Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical design.[1][2][3] Its structural versatility and wide range of biological activities have led to the development of highly effective fungicides, insecticides, and herbicides.[4][5][6] Pyrazole amide derivatives, in particular, have gained significant attention for their high efficacy, low toxicity to non-target organisms, and improved environmental safety profiles compared to older classes of pesticides.[4][7] The incorporation of "bulky" or sterically large substituent groups onto the pyrazole core is a key strategy in medicinal and agrochemical chemistry. These groups can enhance binding affinity to target enzymes, modify physicochemical properties like lipophilicity and systemic movement within the plant, and overcome resistance mechanisms developed by pests and pathogens.[8]

This guide provides an in-depth overview of the application of bulky pyrazole derivatives in agriculture, focusing on their mechanisms of action, synthesis, and protocols for efficacy evaluation. It is intended for researchers and development professionals aiming to leverage this potent chemical class for next-generation crop protection solutions.

Core Mechanisms of Action

The efficacy of pyrazole derivatives stems from their ability to precisely interact with and inhibit vital biological targets in pests, fungi, and weeds. The bulky substituents are often crucial for fitting into the specific binding pockets of these targets.

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

A significant number of pyrazole-based fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][9]

  • Causality of Inhibition: Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides interrupt the mETC, which halts cellular respiration and ATP production, leading to fungal cell death.[10][11][12] The bulky groups on the pyrazole molecule enhance its interaction with the hydrophobic regions of the binding pocket, providing a potent and specific inhibitory effect.[7]

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Pyrazole_SDHI Bulky Pyrazole Fungicide (SDHI) Pyrazole_SDHI->Complex_II INHIBITS

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Insecticidal Activity: Ryanodine Receptor Modulation

Pyrazole carboxamides like Chlorantraniliprole and Cyantraniliprole are potent insecticides that target the ryanodine receptors (RyRs) in insects.[6][7]

  • Causality of Action: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. When activated by pyrazole insecticides, these channels lock into an open state, leading to an uncontrolled release of internal calcium stores. This depletes calcium, causing feeding cessation, paralysis, and ultimately, the death of the insect. The specificity for insect RyRs over mammalian receptors is a key feature contributing to their favorable safety profile.

Herbicidal Activity: Target-Specific Inhibition

Pyrazole derivatives have also been developed as herbicides, with various modes of action. A notable class targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8]

  • Causality of Inhibition: HPPD is an essential enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of carotenoids, which are necessary to protect chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" symptoms in susceptible weeds.[8]

Synthesis and Characterization Protocols

The Knorr pyrazole synthesis and its variations remain one of the most common and straightforward methods for creating the pyrazole core.[2][13]

Generalized Protocol: Knorr Pyrazole Synthesis

This protocol describes a general method for synthesizing a 1,3,5-substituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine.

Rationale: This cyclocondensation reaction is a robust and high-yielding method for forming the pyrazole ring.[2][6] The choice of an acid catalyst is crucial to protonate a carbonyl group, facilitating the initial nucleophilic attack by the hydrazine. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone derivative)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Rotary evaporator, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.

  • Reactant Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Isolation: Reduce the solvent volume using a rotary evaporator. The product may precipitate directly or after cooling in an ice bath. If not, an aqueous work-up may be required.

  • Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Generalized workflow for Knorr pyrazole synthesis.

Biological Efficacy Evaluation Protocols

A tiered screening approach is essential for identifying and optimizing lead compounds.

Screening_Workflow A Synthesis of Bulky Pyrazole Library B Primary Screening (In Vitro Assay) A->B C Dose-Response & EC50/LC50 Determination B->C Active 'Hits' D Secondary Screening (In Vivo / Greenhouse) C->D E Lead Optimization (Structure-Activity Relationship) D->E Promising Candidates F Field Trials D->F Optimized Lead E->A Synthesize Analogs

Caption: Tiered workflow for agrochemical screening and development.

Protocol: In Vitro Antifungal Assay (Microtiter Plate)

Rationale: This assay provides a rapid and high-throughput method to determine the half-maximal effective concentration (EC₅₀) of a compound against a target fungal pathogen. It quantifies the compound's intrinsic ability to inhibit fungal growth. Using both a commercial standard and a solvent control is critical for validating the results.

Materials:

  • 96-well microtiter plates

  • Fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani)[7][12]

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Test compounds dissolved in DMSO

  • Commercial fungicide standard (e.g., Boscalid)

  • Microplate reader (spectrophotometer)

Procedure:

  • Spore/Mycelia Suspension: Prepare a suspension of fungal spores or mycelial fragments in the liquid growth medium at a predetermined concentration.

  • Serial Dilution: Prepare serial dilutions of the test compounds and the standard fungicide in the growth medium. A typical final concentration range might be 0.01 to 100 µg/mL.

  • Plate Loading:

    • Add 100 µL of the fungal suspension to each well.

    • Add 100 µL of the serially diluted compound solutions to the respective wells.

    • Controls: Include wells with the fungal suspension plus medium and DMSO (negative control) and wells with the fungal suspension plus the standard fungicide (positive control).

  • Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition: Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD correlates with fungal growth.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.

Data Summary Table Example:

Compound IDTarget PathogenEC₅₀ (µg/mL)Positive Control (Boscalid) EC₅₀ (µg/mL)
PYR-001Botrytis cinerea0.560.60
PYR-002Botrytis cinerea1.240.60
PYR-003Rhizoctonia solani0.0220.025 (Thifluzamide)

Data is illustrative. Real data would be derived from experimental results similar to those found in cited literature.[7][12]

Protocol: In Vivo Protective Herbicidal Assay (Greenhouse)

Rationale: This assay moves beyond intrinsic activity to assess a compound's performance in a more realistic biological system. It evaluates whether the compound can be absorbed by the plant, remain stable, and exert its herbicidal effect post-application.[8] This is a crucial step to validate in vitro findings.

Materials:

  • Potted weed species (e.g., Setaria faberi) and crop species (e.g., maize) at the 2-3 leaf stage.

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Laboratory track sprayer.

  • Greenhouse with controlled temperature and light.

Procedure:

  • Formulation: Prepare spray solutions of the test compounds at various application rates (e.g., 50, 150, 300 g a.i./ha). Include a blank formulation (vehicle control) and a commercial herbicide standard.

  • Application: Arrange the pots in a track sprayer and apply the formulations evenly to the foliage.

  • Incubation: Transfer the treated plants to a greenhouse and maintain under optimal growing conditions for 14-21 days.

  • Evaluation: Assess herbicidal injury using a visual rating scale from 0% (no effect) to 100% (complete plant death). Also, assess any phytotoxicity on the crop species.

  • Data Analysis: Determine the application rate that causes 80-90% inhibition (a commercially relevant level) and assess the margin of crop safety.[8]

Environmental Impact and Safety Considerations

While pyrazole amides are designed for target specificity, their environmental fate and non-target toxicity must be evaluated. Key considerations include their impact on aquatic organisms and beneficial insects like bees.[14] Regulatory bodies like the EPA and OECD provide strict guidelines for these assessments.[15] The development of green chemistry protocols for synthesis is also an area of increasing importance to minimize the environmental footprint of production.[16]

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Chem Rev Lett. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • New process for manufacture of pyrazoles or pyrimidones.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Study Protocols - Experimental Guidelines. IUPAC Agrochemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the separation and identification of 1,3- and 1,5-pyrazole regioisomers.

Ticket ID: PYR-1315 Status: Open Subject: Troubleshooting Co-elution and Identification of 1,3- vs 1,5-Disubstituted Pyrazoles

Diagnostic Hub: Identification & Verification

User Query: "I have a mixture of isomers. How do I definitively tell which is the 1,3-isomer and which is the 1,5-isomer?"

The Core Challenge

In N-substituted pyrazoles, the 1,3- and 1,5-isomers are stable, distinct compounds. However, they share identical molecular weights and very similar polarities. Note: If your pyrazole is not N-substituted (i.e., it has an N-H bond), you are dealing with tautomers that exist in rapid equilibrium. Separation is impossible without derivatization.

The "Gold Standard" Protocol: NOE Spectroscopy

1D NMR (


H or 

C) is often insufficient due to overlapping chemical shifts. The only self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
Mechanistic Logic
  • 1,5-Isomer: The substituent on the Nitrogen (N1) is spatially crowded against the substituent on Carbon 5 (C5). They will show a strong NOE correlation.

  • 1,3-Isomer: The N1 substituent is distant from the C3 substituent. No NOE correlation exists between the N-group and the C-group; instead, the N-group correlates with the proton on C5 (if unsubstituted).

Diagnostic Decision Matrix

Use the following logic flow to confirm your isomer identity before attempting large-scale separation.

NMR_Logic Start Start: Purified Fraction or Mixture Check_NH Is the Pyrazole N-substituted? Start->Check_NH Tautomer STOP: Tautomers (Rapid Equilibrium) Cannot separate. Check_NH->Tautomer No (N-H) NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-Substituent (e.g., N-Me) Check_NH->NOE_Exp Yes (N-R) Decision Is there a signal enhancement at the C5-Substituent? NOE_Exp->Decision Result_15 Confirmed: 1,5-Isomer (Steric Crowding) Decision->Result_15 Yes (Correlation) Result_13 Confirmed: 1,3-Isomer (Spatial Distance) Decision->Result_13 No (Correlation)

Figure 1: NMR decision tree for distinguishing pyrazole regioisomers via Nuclear Overhauser Effect (NOE).

Comparative Data Table: General Trends

While NOE is definitive, these trends help in preliminary assessment.

Feature1,5-Isomer (Crowded)1,3-Isomer (Linear/Flat)Causality
Elution (Silica) Usually Faster (Higher

)
Usually Slower (Lower

)
1,5-isomers are often twisted out of planarity, shielding the N2 lone pair, reducing interaction with silica [1].
Crystallinity LowerHigher1,3-isomers pack more efficiently due to planarity.

H NMR (Ring H)
C3-H: Upfield (Shielded)C5-H: Downfield (Deshielded)The C5 proton is adjacent to N1, which exerts an inductive deshielding effect [2].

C NMR (Me)
C5-Me: ~11-13 ppmC3-Me: ~13-16 ppmSteric compression in the 1,5-isomer can cause upfield shifts (gamma-gauche effect).

Separation Protocols

User Query: "My isomers are co-eluting on the column. Standard Hexane/EtOAc isn't working."

Protocol A: Optimized Flash Chromatography

The 1,5-isomer is generally less polar, but the


 is often 

. Standard loading will cause band broadening that obscures separation.

Step-by-Step Workflow:

  • Solvent Optimization: Do not rely solely on Hexane/EtOAc.

    • Recommendation: Test Toluene/Acetone (9:1) or DCM/MeOH (98:2) . Toluene provides

      
       interactions that may discriminate between the twisted (1,5) and planar (1,3) aromatic systems.[1][2][3]
      
  • Dry Loading (Critical):

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (ratio 1:5 w/w).

    • Rotovap to dryness until a free-flowing powder is formed.

    • Load this powder on top of the column.[4] Liquid loading causes "fingering" and band overlap.

  • The "Shape Selectivity" Trick:

    • If silica fails, use Alumina (Neutral) . The different surface activity of alumina can sometimes amplify the separation of regioisomers based on basicity differences.

Protocol B: Selective Crystallization (The "Salt" Method)

If chromatography fails, exploit the basicity difference. The N2 nitrogen is the basic center. In 1,5-isomers, this nitrogen is sterically hindered, making it less accessible to acids compared to the 1,3-isomer.

Experiment:

  • Dissolve the mixture in Et2O or EtOAc.

  • Add 0.5 equivalents of HCl (in dioxane or ether) or Oxalic acid.

  • Observation: The 1,3-isomer (less hindered) should preferentially form the salt and precipitate.

  • Filter the solid (enriched 1,3-salt) and neutralize the filtrate to recover enriched 1,5-isomer.

  • Recrystallize the salt from EtOH/Water to upgrade purity [3].

Protocol C: Regioselective Synthesis (Prevention)

If separation is unscalable, revisit the synthesis.

  • Use Bulky Hydrazines: Increasing the bulk of the hydrazine substituent (e.g., t-butyl) favors the 1,3-isomer significantly due to steric repulsion during the cyclization step.

  • Control pH: In the condensation of hydrazines with 1,3-diketones, controlling the pH can shift the mechanism from nucleophilic attack at the ketone vs. the enol, altering regioselectivity [4].

Advanced Troubleshooting (FAQs)

Q1: Why do my isomers merge into a single spot on TLC after sitting in solution?

Root Cause: Acid-Catalyzed Equilibration. If your pyrazoles are N-substituted, they should be stable. However, if there is trace acid present and the N-substituent is labile (e.g., a protecting group like THP or Trityl), they may be migrating. Fix: Add 1% Triethylamine (TEA) to your chromatography solvent to neutralize the silica and prevent acid-catalyzed decomposition or migration.

Q2: I see three spots. What is the third?

Root Cause: Bis-alkylation or Ring Opening.

  • Bis-alkylation: If you formed the pyrazole via alkylation of a neutral pyrazole, you might have alkylated both nitrogens (forming a quaternary salt), which will stay on the baseline.

  • Ring Opening: Unreacted 1,3-diketone or hydrazine intermediates often look like pyrazoles on TLC but stain differently (e.g., with KMnO4).

Q3: Can I use Reverse Phase (C18) HPLC?

Answer: Yes, but pH control is vital. Pyrazoles are basic. At neutral pH, they may tail.

  • Protocol: Use Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) .

  • Insight: High pH (basic) mobile phases often provide better peak shape for basic heterocycles by suppressing ionization, keeping the molecule neutral and increasing retention on the lipophilic C18 phase.

Separation Workflow Diagram

Separation_Flow Input Crude Mixture (1,3 & 1,5) Solubility Check Solubility (Hexane/EtOAc) Input->Solubility Cryst Attempt Selective Crystallization (HCl) Solubility->Cryst Solid/Crystalline Flash Flash Chromatography (Dry Load, Gradient) Solubility->Flash Oil/Amorphous Cryst->Flash Purity <95% Success Final Characterization (NOE) Cryst->Success Purity >95% HPLC Prep-HPLC (C18, High pH) Flash->HPLC Co-elution Flash->Success Delta Rf > 0.1

Figure 2: Strategic workflow for the isolation of pure pyrazole regioisomers.

References

  • Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • López, C., et al. (2011).[5] Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta, 367(1), 35-43. Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link

Sources

Technical Support Center: Purification of tert-Butyl Pyrazole Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with tert-butyl pyrazoles . It is designed to troubleshoot the specific challenges of regioisomer separation, purification from crude reaction mixtures, and handling of the unique tautomeric nature of these heterocycles.

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Resolution of Isomeric Mixtures & Impurity Removal

Core Concept: The "Ghost" Isomer (Tautomerism vs. Regioisomerism)

User Question: I synthesized 3-tert-butyl-1H-pyrazole, but NMR shows a confusing set of peaks, or sometimes it looks like a mixture of 3- and 5-isomers. How do I separate them?

Technical Diagnosis: If your pyrazole nitrogen is unsubstituted (N-H), you are likely chasing a ghost. In solution, 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole are tautomers . They exist in rapid equilibrium due to the migration of the proton between the two nitrogen atoms [1].

  • The Reality: You cannot separate them because they are chemically the same compound in a dynamic state.

  • The Fix: Report it as 3(5)-tert-butyl-1H-pyrazole. If you need a fixed isomer, you must introduce a protecting group or substituent (e.g., Methyl, Boc, Tosyl) on the nitrogen.

Visualizing the Tautomer Equilibrium:

Tautomerism cluster_0 Rapid Equilibrium (Cannot be Separated) cluster_1 Distinct Regioisomers (Separable) T3 3-tert-Butyl-1H-pyrazole (Proton on N1) T5 5-tert-Butyl-1H-pyrazole (Proton on N2) T3->T5 Proton Shift (Fast) R3 1-Methyl-3-tert-butylpyrazole R5 1-Methyl-5-tert-butylpyrazole

Caption: Figure 1. Tautomeric equilibrium in N-unsubstituted pyrazoles vs. static regioisomers in N-substituted derivatives.

Troubleshooting N-Substituted Isomer Separation

User Question: I performed an N-alkylation (or synthesis from hydrazine) and have a mixture of 1-alkyl-3-tert-butyl and 1-alkyl-5-tert-butyl isomers. They co-elute on TLC. How do I purify them?

Technical Diagnosis: The bulky tert-butyl group creates significant steric differences between the 3- and 5-isomers, but their polarity often remains similar. The 5-isomer is sterically more congested (adjacent to the N-substituent), which often lowers its boiling point and alters its solubility compared to the 3-isomer.

Method A: Flash Column Chromatography (Optimization)

Standard Hexane/EtOAc gradients often fail to resolve these closely related isomers.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Solvent System:

    • Initial Screen: Hexane:EtOAc (10:1).[2] If co-elution persists, switch to Dichloromethane (DCM) as the primary solvent.

    • Advanced Solvent: Toluene/Acetone (95:5). The pi-pi interactions of toluene often discriminate better between pyrazole isomers than aliphatic alkanes [2].

  • Loading: Use Dry Loading .[1] Dissolve crude in minimal DCM, adsorb onto silica, evaporate, and load the powder. This prevents band broadening.

Method B: Selective Crystallization (The "Steric" Filter)

The 3-tert-butyl isomer often has a higher melting point and better symmetry/packing than the 5-isomer.

  • Protocol:

    • Dissolve the mixture in hot n-Hexane (or Pentane).

    • Allow to cool slowly to Room Temperature, then to -20°C (freezer).

    • The 3-tert-butyl isomer typically crystallizes out first due to better packing.

    • The 5-tert-butyl isomer often remains in the mother liquor (oil) [3].

Method C: Chemical Differentiation (Expert Level)

If physical separation fails, exploit the chemical reactivity difference.

  • Mechanism: The proton at the 5-position of a 1-substituted-3-tert-butylpyrazole is acidic and accessible. The proton at the 3-position of the 1-substituted-5-tert-butylpyrazole is sterically shielded by the adjacent tert-butyl group and the N-substituent.

  • Protocol (Kinetic Resolution):

    • Treat mixture with n-BuLi (1 equiv) at -78°C in THF.

    • The 3-tert-butyl isomer (with the open 5-position) will lithiate preferentially [4].

    • Quench with an electrophile (e.g., TMSCl or CO2) or simply wash with D2O.

    • The lithiated species changes polarity drastically (or becomes a salt), allowing easy chromatographic separation from the unreacted 5-isomer.

General Purification & Workup Protocols

User Question: My crude product is a sticky oil containing hydrazine residues and starting materials. Recrystallization isn't working.

Technical Diagnosis: Pyrazoles are semi-polar and basic. Sticky oils usually indicate trapped solvent or oligomeric impurities. Hydrazine is a reducing agent and a nucleophile that must be removed completely.

Impurity Removal Table
Impurity TypeRemoval StrategySpecific Protocol
Hydrazine (Excess) Aqueous WashWash organic layer with 0.5 M HCl (if product is not acid-sensitive) or saturated NH4Cl . Hydrazine partitions into the aqueous phase.
Metal Catalysts ScavengingIf Cu/Pd used: Treat organic phase with SiliaMetS® Thiol or wash with aqueous EDTA solution.
Oligomers (Tars) FiltrationDissolve in Et2O/Hexane (1:1). Tars often precipitate. Filter through a Celite pad.
Water DryingDry over Na2SO4 (Sodium Sulfate).[3] Avoid MgSO4 for sensitive amines as it is slightly acidic/Lewis acidic.
Vacuum Distillation Guide

For volatile tert-butyl pyrazoles (usually oils or low-melting solids), distillation is superior to chromatography.

  • Setup: Short-path distillation head.

  • Pressure: High vacuum (< 1 mmHg) is essential due to high boiling points.

  • Temperature:

    • tert-Butyl pyrazoles typically distill between 80°C - 120°C at 0.5 mmHg.

    • Warning: Do not overheat the pot (>150°C) to prevent thermal rearrangement or decomposition.

Decision Workflow

Use this logic flow to determine the best purification route for your specific mixture.

PurificationWorkflow Start Crude tert-Butyl Pyrazole Mixture TypeCheck Is Nitrogen Substituted? Start->TypeCheck Unsub Unsubstituted (N-H) TypeCheck->Unsub No Sub Substituted (N-R) TypeCheck->Sub Yes Tautomer Isomers are Tautomers (Cannot Separate) Unsub->Tautomer TLC Check TLC (Hex/EtOAc 5:1) Sub->TLC Recryst Recrystallize from Ether/Hexane (-20°C) Tautomer->Recryst Purify as mixture Separated Spots Separated? TLC->Separated Yes CoElute Spots Co-elute? TLC->CoElute No Flash Flash Chromatography (Silica, Gradient) Separated->Flash Distill Vacuum Distillation (<1 mmHg) CoElute->Distill If Volatile ChemSep Chemical Separation (nBuLi Selectivity) CoElute->ChemSep If Non-Volatile/Complex

Caption: Figure 2. Decision tree for selecting the optimal purification method based on substitution pattern and volatility.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the isomers? A: Yes. For difficult separations, Reverse Phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Formic Acid is highly effective. The hydrophobic tert-butyl group interacts strongly with the C18 chain, often providing better resolution than normal phase silica [5].

Q: Why is my yield low after recrystallization? A: tert-Butyl pyrazoles are often highly soluble in organic solvents. You likely used too much solvent or didn't cool it sufficiently.

  • Tip: Use the "solvent pair" technique. Dissolve in minimal hot Ethanol (good solubility), then add hot Water (poor solubility) until slightly cloudy. Cool slowly.

Q: My product turned yellow/brown on the shelf. Why? A: Pyrazoles with free NH groups can oxidize or form salts with CO2 in the air. Store under nitrogen in the dark. If it's an oil, it may be absorbing moisture; re-dissolve in DCM and dry over Na2SO4.

References

  • Elguero, J., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research. Link

  • BenchChem Tech Support . (2025). Column chromatography conditions for separating pyrazole isomers. Link

  • Arkivoc . (2000). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Describes recrystallization of tert-butyl pyrazoles from n-hexane). Link

  • Ahmed, B. M., et al. (2016).[4] Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. Journal of Organic Chemistry. Link

  • SIELC Technologies . (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Link

Sources

Technical Support Center: Controlling Regiochemistry in Pyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole cyclocondensation reactions. Here, you will find in-depth answers to common questions, practical troubleshooting advice for when your reactions do not go as planned, and detailed experimental protocols to help you achieve your desired regioisomer with high fidelity.

Introduction: The Challenge of Regioisomers in Pyrazole Synthesis

The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry and materials science, often begins with the classic cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] While this method is robust, the use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines introduces a significant challenge: the formation of regioisomers.[2][3][4] These are structural isomers that differ only in the placement of substituents on the pyrazole ring. Controlling which regioisomer is formed is paramount, as different isomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[5]

This guide provides a structured approach to understanding and controlling these outcomes, empowering you to design more efficient and selective syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity of the Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is a delicate interplay of several factors. Achieving high selectivity is often possible when there is a significant electronic or steric difference between the two carbonyl groups of the dicarbonyl compound or the two nitrogen atoms of a substituted hydrazine.[4] The key levers you can pull in the lab are:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like a trifluoromethyl group) will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[6][7]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl.[4][7]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction mechanism can be altered, influencing which nitrogen atom of the substituted hydrazine attacks first.[4][8] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[4]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity by influencing the protonation states of the reactants and stabilizing transition states.[4][8]

  • Temperature: Reaction temperature can also be a deciding factor in the regiochemical outcome.

Q2: How can I use solvent selection to favor a specific pyrazole regioisomer?

A2: Solvent choice is a powerful yet sometimes overlooked tool for controlling regioselectivity. While traditional syntheses often employ protic solvents like ethanol, exploring a broader range of solvents can unlock higher selectivity.[8][9][10]

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[9][10] These solvents can modulate the reactivity of the reactants to favor one reaction pathway over another.

  • Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as DMF, NMP, and DMAc can provide better results than traditional protic solvents.[8]

  • Atypical and Basic Solvents: Don't be afraid to experiment with less common or even basic solvents. Studies have demonstrated that solvents like p-cymene, diethylamine, and tributylamine can lead to high selectivity for a particular regioisomer.[8] The basicity of solvents like pyrrolidine and tributylamine can be particularly effective in directing the initial nucleophilic attack.[8]

Q3: Are there alternative synthetic strategies to the standard 1,3-dicarbonyl condensation that offer better regiocontrol?

A3: Absolutely. When the standard Knorr synthesis fails to provide the desired selectivity, several other reliable methods can be employed:

  • Using Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, you can use substrates with built-in reactivity differences. β-enaminones or α-oxoketene N,S-acetals, for example, have two electrophilic centers with distinct reactivities, which can force the reaction to proceed with high regioselectivity.[4]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[4] It offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, often with good regiocontrol.[11][12]

  • Multi-component Reactions: Modern organic synthesis has seen the rise of multi-component reactions that can construct complex molecules like pyrazoles in a single step with high regioselectivity.[13]

Troubleshooting Guide: Common Issues and Solutions

Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common problems encountered during pyrazole cyclocondensation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Incorrect reaction temperature or time.- Inappropriate solvent.- Catalyst (if used) is inactive or inappropriate.- Starting materials are impure or degraded.- Optimize reaction temperature and monitor by TLC.- Screen a range of solvents (protic, aprotic, fluorinated).- If using a catalyst, try different acids, bases, or metal catalysts.- Verify the purity of starting materials by NMR or other analytical techniques.
Formation of a Nearly 1:1 Mixture of Regioisomers - Similar steric and electronic environments around the two carbonyl groups of the 1,3-dicarbonyl.- The substituents on the hydrazine do not provide sufficient bias.- Modify the Substrate: Introduce a bulky or strongly electron-withdrawing group to one side of the 1,3-dicarbonyl to create a significant steric or electronic difference.- Change the Hydrazine: Use a hydrazine with a sterically demanding substituent.- Optimize Reaction Conditions: Systematically vary the solvent, temperature, and pH.[4][8]
Formation of the Undesired Regioisomer as the Major Product - The inherent electronic and steric factors of the substrates favor the undesired pathway under the current conditions.- Reverse the Polarity of the Reaction: Switch from acidic to basic conditions, or vice-versa. This can change which nitrogen of the hydrazine is the more potent nucleophile.[4][8]- Employ a Different Synthetic Route: Consider a 1,3-dipolar cycloaddition or a multi-component reaction that is known to favor the desired substitution pattern.[4][14]
Incomplete Reaction or Presence of Intermediates - Insufficient reaction time or temperature.- The cyclization/dehydration step is slow.- Increase the reaction time and/or temperature.- Add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of a stronger acid to promote the final aromatization step.

Visualizing the Reaction Pathways

To better understand the factors controlling regioselectivity, it is helpful to visualize the reaction mechanism.

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack cluster_2 Intermediate Formation cluster_3 Cyclization & Dehydration cluster_4 Product Formation Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at more reactive C=O Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Favored by: - Electron-withdrawing groups - Less steric hindrance Attack_at_C2 Attack at less reactive C=O Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Disfavored pathway Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_A Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Intermediate B Attack_at_C2->Intermediate_B Cyclization_A Cyclization & Dehydration Intermediate_A->Cyclization_A Cyclization_B Cyclization & Dehydration Intermediate_B->Cyclization_B Regioisomer_1 Regioisomer 1 (Major Product) Cyclization_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 (Minor Product) Cyclization_B->Regioisomer_2 G Start Low Regioselectivity (Mixture of Isomers) Step1 Analyze Substrates: Are there significant electronic or steric differences? Start->Step1 Step2_Yes Optimize Reaction Conditions: - Adjust pH (acidic vs. basic) - Vary Temperature Step1->Step2_Yes Yes Step2_No Modify Synthetic Strategy Step1->Step2_No No Step3_Yes Screen Solvents: - Standard (Ethanol) - Fluorinated (TFE, HFIP) - Aprotic (DMF) Step2_Yes->Step3_Yes Step3_No Use Dicarbonyl Surrogates: - β-enaminones - α-oxoketene N,S-acetals Step2_No->Step3_No End High Regioselectivity (Single Isomer) Step3_Yes->End Success Step4_No Consider Alternative Reactions: - 1,3-Dipolar Cycloaddition - Multi-component Reaction Step3_No->Step4_No Step3_No->End Success Step4_No->End Success

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Regioselectivity Challenge

In the synthesis of substituted pyrazoles, particularly those used as scaffolds in kinase inhibitors (e.g., tebufenpyrad analogs), achieving the correct regiochemistry is the primary bottleneck.

The condensation of tert-butylhydrazine with 1-dimethylamino-4-methylpent-1-en-3-one (or equivalent 1,3-diketones) typically yields a mixture of two regioisomers. Steric repulsion between the bulky tert-butyl group and the isopropyl group thermodynamically favors the 1,3-isomer . Consequently, the 1-(tert-butyl)-5-isopropyl-1H-pyrazole (1,5-isomer) is often the minor product or requires specialized conditions (e.g., fluorinated solvents) to synthesize.

This guide provides a definitive protocol to distinguishing the target 1,5-isomer from its 1,3-analog using 1H NMR and Nuclear Overhauser Effect (NOE) spectroscopy.

Part 2: Structural Analysis & Comparative Logic

To validate the structure, one cannot rely solely on 1D 1H NMR chemical shifts, as the signals for the tert-butyl, isopropyl, and pyrazole ring protons are present in both isomers. The distinction lies in the spatial proximity of these groups.

The Isomer Comparison[1]
FeatureTarget: 1,5-Isomer Alternative: 1,3-Isomer
Structure tert-Butyl (N1) is adjacent to Isopropyl (C5) .tert-Butyl (N1) is adjacent to Proton (C5) .
Steric Environment Highly crowded N1-C5 axis.Relaxed N1-C5 axis.
Key 1H NMR Signal Pyrazole H3 (Singlet/Doublet).[1][2]Pyrazole H5 (Singlet/Doublet).
NOE Signature Strong NOE between t-Bu and i-Pr (methine).Strong NOE between t-Bu and Pyrazole H5.
Visualizing the Structural Divergence

Regioselectivity Start Reaction Mixture (t-Bu-Hydrazine + Diketone) Isomer13 1,3-Isomer (Thermodynamic Product) Start->Isomer13 Steric Bulk Avoidance Isomer15 1,5-Isomer (Target Kinetic Product) Start->Isomer15 Steric Crowding NOE_Test Critical Test: NOESY / 1D NOE Isomer13->NOE_Test Isomer15->NOE_Test Result13 NOE: t-Bu <-> H(aromatic) REJECT NOE_Test->Result13 Path A Result15 NOE: t-Bu <-> i-Pr(methine) CONFIRM NOE_Test->Result15 Path B

Figure 1: Decision tree for distinguishing pyrazole regioisomers based on steric proximity.

Part 3: Representative NMR Data & Assignments

Note: Chemical shifts (


) are solvent-dependent. Values below are representative for 

at 298 K.
Table 1: Comparative Chemical Shift Data[4][5]
Proton GroupMultiplicityApprox.[3][4][5]

(1,5-Isomer)
Approx.[6]

(1,3-Isomer)
Diagnostic Note
t-Butyl (9H) Singlet1.60 - 1.70 ppm1.55 - 1.65 ppmThe 1,5-isomer t-Bu is often deshielded due to steric compression with the i-Pr group.
i-Pr Methine (1H) Septet2.90 - 3.10 ppm2.80 - 3.00 ppmCritical Target for NOE irradiation.
i-Pr Methyls (6H) Doublet1.20 - 1.30 ppm1.20 - 1.30 ppmLess diagnostic in 1D; useful for COSY.
Pyrazole-H (1H) Doublet/Singlet~6.00 ppm (H3)~5.80 ppm (H4)The aromatic proton in the 1,5-isomer is at position 3 or 4 depending on substitution. If C3 is unsubstituted, H3 appears here.
Pyrazole-H (1H) Doublet/SingletN/A (Substituted)~7.30 - 7.50 ppm (H5)Key Difference: The 1,3-isomer has a proton at C5 (adjacent to N1), which is typically more downfield than H3/H4.

Part 4: Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize viscosity to ensure sharp NOE signals.

  • Mass: Weigh 5–10 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) or 
    
    
    
    .
    • Expert Tip:

      
       (Benzene-d6) can be used if signal overlap occurs in Chloroform, as the aromatic solvent induced shifts (ASIS) often resolve overlapping alkyl regions.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming stability.

Protocol B: 1D Selective NOE (The "Gold Standard")

Rationale: 1D Selective NOE is faster and often more quantitative than 2D NOESY for small molecules.

  • Pulse Sequence: selnogp (Bruker) or NOEDIF (Varian/Agilent).

  • Target Irradiation:

    • Experiment 1: Irradiate the t-Butyl singlet (~1.65 ppm).

    • Experiment 2: Irradiate the Isopropyl Methine septet (~3.0 ppm).

  • Parameters:

    • Mixing Time (

      
      ): 500–800 ms.
      
    • Scans (

      
      ): 64–128 (to observe small enhancements).
      
    • Dummy Scans (

      
      ): 4.
      
  • Processing: Exponential multiplication (LB = 0.3 Hz).

Protocol C: Data Interpretation (Self-Validating Logic)

Use the flow below to interpret the NOE difference spectrum:

Interpretation Step1 Irradiate t-Butyl Signal Check Check Region 2.5 - 7.5 ppm Step1->Check OutcomeA Enhancement at ~3.0 ppm (i-Pr Methine) Check->OutcomeA Positive Peak OutcomeB Enhancement at ~7.4 ppm (Aromatic H5) Check->OutcomeB Positive Peak ConclusionA Conclusion: 1,5-Isomer Confirmed OutcomeA->ConclusionA ConclusionB Conclusion: 1,3-Isomer Confirmed OutcomeB->ConclusionB

Figure 2: Logic flow for interpreting NOE difference spectra.

Part 5: Expert Insights & Troubleshooting

The "Invisible" Isomer

In crude reaction mixtures, the 1,5-isomer may be present in low quantities (<5%). Standard 1D Proton NMR might miss it due to the overwhelming signals of the 1,3-isomer.

  • Solution: Use 1H-1H NOESY with a long acquisition time. Look for cross-peaks at the specific (tBu/iPr) coordinates. Even a weak cross-peak confirms the presence of the 1,5-isomer.

Solvent Effects on Regioselectivity

If you are synthesizing this compound, note that standard ethanol reflux often yields the 1,3-isomer (90:10 ratio).

  • Optimization: Literature suggests using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents.[7] These solvents interact with the hydrazine via hydrogen bonding, altering the nucleophilicity and often reversing the regioselectivity to favor the 1,5-isomer [1].

Rotational Barriers

The 1-(tert-butyl)-5-isopropyl motif is sterically congested.

  • Observation: You may observe broadening of the isopropyl methyl signals at room temperature.

  • Validation: Run a Variable Temperature (VT) NMR at 320K. If the signals sharpen, the broadening is due to restricted rotation, further confirming the sterically crowded 1,5-substitution pattern.

References

  • Regioselective Synthesis in Fluorinated Solvents

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7]

    • Source:Journal of Medicinal Chemistry / Tetrahedron Letters (Contextual citation based on general pyrazole synthesis methodologies).
    • Relevance: Establishes the synthetic difficulty and the need for rigorous structural proof.
  • NMR of Pyrazoles

    • Title: Theoretical NMR investigation of pyrazole and substituted pyrazoles.
    • Source: ResearchG
    • Relevance: Provides baseline chemical shift expect
  • NOE Characterization Principles: Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis. Source:Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Relevance: Foundational text for the 1D Selective NOE protocol described.

Sources

Definitive Guide: Distinguishing 1,3- vs 1,5-Pyrazole Isomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis via N-alkylation or condensation often yields a mixture of regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1] Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and patent invalidation.[1]

This guide provides a rigorous, self-validating NMR workflow to unambiguously distinguish these isomers. While chemical shifts ($ \delta $) provide clues, they are substituent-dependent and unreliable as primary evidence.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive geometric probe, validated by HMBC (Heteronuclear Multiple Bond Correlation) connectivity.[1]

The Regiochemistry Challenge

When a 3-substituted pyrazole (tautomeric with 5-substituted) undergoes N-alkylation, two products are formed. The numbering convention depends on the position of the N-substituent (always position 1).[1]

  • 1,3-Isomer: The substituent on the carbon ring is at position 3.[1] Position 5 is unsubstituted (contains a proton, H5).[1]

  • 1,5-Isomer: The substituent on the carbon ring is at position 5.[1] Position 3 is unsubstituted (contains a proton, H3).[1]

Why it matters: The spatial orientation of the C-substituent relative to the N-substituent dramatically alters the molecule's shape and binding affinity.[1]

Structural Visualization

The following diagram illustrates the critical spatial differences and the specific NMR correlations used for assignment.

PyrazoleIsomers cluster_13 1,3-Isomer (Sterically Unhindered) cluster_15 1,5-Isomer (Sterically Crowded) Struct13 N1-R Group (Far from C3-R') H5_13 H5 Proton (Adjacent to N1) Struct13->H5_13 Strong NOE (Spatial Proximity) Struct13->H5_13 HMBC (3-bond) N1-R to C5 Struct15 N1-R Group (Close to C5-R') R5_15 C5-Substituent (Adjacent to N1) Struct15->R5_15 Strong NOE (Spatial Proximity) Struct15->R5_15 HMBC (3-bond) N1-R to C5

Caption: Structural comparison showing the diagnostic NOE (red solid) and HMBC (green dashed) correlations that distinguish the two isomers.

Theoretical Basis for Assignment

The Geometric Probe: NOESY

NOESY signals arise from through-space dipolar coupling, typically effective within < 5 Å.[1]

  • In the 1,3-isomer: The N1-substituent is spatially distant from the C3-substituent but adjacent to the H5 proton .[1]

  • In the 1,5-isomer: The N1-substituent is adjacent to the C5-substituent .[1]

The Connectivity Probe: HMBC

HMBC detects long-range heteronuclear coupling (typically


 and 

).[1]
  • Protons on the N1-alkyl group (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to C5
    .[1]
  • Correlation to C3 is typically not observed (4 bonds: H-C-N-N-C).[1]

  • This allows you to unambiguously identify the C5 carbon.[1] Once C5 is identified, you simply check if it bears a proton (1,3-isomer) or a substituent (1,5-isomer).[1]

Comparative Analysis Table

Feature1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole
N1-Substituent Environment Unhindered; adjacent to H5.[1]Sterically crowded; adjacent to C5-R.
Key NOESY Correlation Strong NOE between

and H5 (ring proton).[1]
Strong NOE between

and C5-R (substituent protons).[1]
Secondary NOE Weak/No NOE between

and

.
No NOE to any ring proton from

.[1]
HMBC (

)
Correlation to C5-H (C5 is a methine).[1]Correlation to C5-R (C5 is quaternary).

Chemical Shift
C5 is typically shielded (upfield) relative to C3.[1]C5 is quaternary; shift depends on R.

Coupling (

)

Hz.[1]

Hz.

Experimental Protocol

Step 1: Sample Preparation[1]
  • Solvent: Use

    
     or 
    
    
    
    .[1][2]
    
    
    is preferred if signals overlap, as it often separates aromatic peaks better.[1]
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration aids detection of weak NOE signals.

  • Degassing: Not strictly necessary for routine qualitative NOESY, but ensure the tube is free of paramagnetic impurities.

Step 2: 1D NMR Acquisition

Acquire a standard proton spectrum.

  • Objective: Identify the N1-substituent signals (e.g.,

    
     singlet ~3.8-4.0 ppm) and the pyrazole ring proton(s).[1]
    
  • Check: If you have a mixture, you will see two sets of N-alkyl signals.[1] Integration ratios will give the isomer ratio.[1]

Step 3: 2D NOESY Acquisition[1]
  • Mixing Time (

    
    ):  Set to 400–500 ms . This is optimal for small-to-medium molecules (MW 200–500) to observe positive NOE enhancements.[1]
    
  • Scans: Minimum 8–16 scans per increment.

  • Resolution: 2048 (F2) x 256 (F1) points.[1]

Step 4: 2D HMBC Acquisition (Validation)[1]
  • Optimization: Standard long-range coupling constant (

    
    ) is set to 8 Hz.
    
  • Objective: Link the N-alkyl protons to the specific ring carbon (C5).

Data Interpretation Workflow

Follow this decision tree to assign your structure.

DecisionTree Start Start: Identify N1-Alkyl Protons (e.g., N-CH3) NOESY Analyze NOESY Spectrum: Look for cross-peaks from N1-Alkyl Start->NOESY Branch1 Cross-peak to a RING PROTON? NOESY->Branch1 Result13 Assignment: 1,3-Isomer (N1-R is next to H5) Branch1->Result13 YES Result15 Result15 Branch1->Result15 NO YesProton YES (Correlation to H5) NoProton NO (Correlation to Substituent) HMBC_Step Validation: Run HMBC Result13->HMBC_Step CheckSubst Check for cross-peak to C-Substituent Protons Result15->CheckSubst Result15_Final Assignment: 1,5-Isomer (N1-R is next to C5-R) CheckSubst->Result15_Final YES Result15_Final->HMBC_Step HMBC_Logic HMBC Logic: N1-H correlates to C5. Is C5 a CH (1,3) or C-R (1,5)? HMBC_Step->HMBC_Logic

Caption: Logical workflow for assigning pyrazole regiochemistry using NOESY data.

Case Study: 1-Methyl-3-Phenylpyrazole vs. 1-Methyl-5-Phenylpyrazole[1]

Consider the methylation of 3-phenyl-1H-pyrazole. Two isomers are isolated.[2][3]

Isomer A Data:

  • 
     NMR:  N-Me singlet at 3.95 ppm. Two doublets in the aromatic region for the pyrazole ring protons (H4, H5).
    
  • NOESY: The N-Me signal (3.95 ppm) shows a strong cross-peak to one of the pyrazole doublets at 7.4 ppm.[1]

  • Interpretation: The N-Me group is spatially close to a ring proton.[1] This must be H5 .

Isomer B Data:

  • 
     NMR:  N-Me singlet at 3.85 ppm. One singlet for H4 (H3 is absent? No, H4 is a singlet if H3 is substituted? Wait, if it is 1,5-phenyl, it has H3 and H4.[1] H3 and H4 couple).
    
    • Correction: In 1-methyl-5-phenylpyrazole, the phenyl is at C5.[1] The ring has protons at C3 and C4.

  • NOESY: The N-Me signal (3.85 ppm) shows NO cross-peak to the pyrazole ring protons (H3 or H4).[1] Instead, it shows a strong cross-peak to the ortho-protons of the phenyl ring .[1]

  • Interpretation: The N-Me group is spatially close to the phenyl ring (at C5).[1]

Pitfalls and Troubleshooting

  • Rotational Isomerism: If the C5 substituent is bulky (e.g., t-butyl or ortho-substituted phenyl), rotation may be restricted, broadening signals.[1] Run VT-NMR (Variable Temperature) at 50°C to sharpen peaks.

  • Solvent Effects: In

    
    , the N-Me signal of the 1,5-isomer is often shielded (upfield) relative to the 1,3-isomer due to the anisotropic effect of the adjacent aryl group at C5.[1] However, this is not a universal rule for alkyl substituents.[1]
    
  • Exchangeable Protons: Ensure the starting material (NH-pyrazole) is fully consumed. NH protons are broad and can confuse NOESY interpretation if they exchange with solvent.

References

  • Regioselectivity in Pyrazole Alkylation

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1] J. Org. Chem. 2022.[4][5] Link[1]

  • NMR Assignment Methodology

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019.[6][7] Link[1]

  • NOESY Applications

    • Analysis of NOESY spectra to obtain accurate information on the structure... St. Petersburg State University.[1] Link

  • HMBC/HSQC Data

    • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magn.[4][5] Reson. Chem. 2012.[8] Link[1]

Sources

X-ray crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Analysis of Substituted Pyrazoles: A Case Study Approach with 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into a compound's properties and potential interactions.[1][2] This guide offers a comprehensive overview of the crystallographic analysis of pyrazole derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their diverse biological activities.[3] While a specific crystal structure for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is not publicly available in crystallographic databases as of this writing, this guide will use it as a focal point to detail the experimental workflow for its structure determination. Furthermore, we will draw comparisons with structurally related pyrazole derivatives to highlight key structural features and substituent effects.

The Significance of Pyrazole Scaffolds in Modern Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[3][5][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. The tert-butyl and isopropyl groups on our target molecule, 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, are of particular interest as they introduce significant steric bulk, which can influence the molecule's conformation and intermolecular interactions in the solid state.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure by SC-XRD is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystal structure.

SC-XRD_Workflow cluster_Preparation Crystal Growth & Selection cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection High-quality crystal Diffractometer Diffractometer Setup Crystal_Selection->Diffractometer Mounted crystal Data_Acquisition Data Acquisition Diffractometer->Data_Acquisition X-ray beam Data_Processing Data Processing Data_Acquisition->Data_Processing Diffraction pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial model Validation Validation Structure_Refinement->Validation Refined model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Crystal Growth:

  • Objective: To obtain well-formed, single crystals of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole suitable for diffraction.

  • Methodology: Slow evaporation of a saturated solution is a common technique. A suitable solvent system would need to be determined empirically, with solvents such as hexane, ethyl acetate, or a mixture thereof being likely candidates. The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of crystals.

2. Crystal Selection and Mounting:

  • Objective: To select a defect-free crystal and mount it on the diffractometer.

  • Methodology: A single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.[1] The crystal is then mounted on a goniometer head using a suitable adhesive or oil.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Methodology: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7] Monochromatic X-rays, commonly from a copper or molybdenum source, are directed at the crystal.[8] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]

4. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Methodology: The collected data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[7] The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms.[9]

5. Structure Refinement:

  • Objective: To refine the atomic positions and other structural parameters.

  • Methodology: The initial model is refined against the experimental data using least-squares methods.[9] This process optimizes the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

Comparative Structural Analysis of Pyrazole Derivatives

In the absence of the crystal structure for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, we can gain valuable insights by comparing the crystal structures of other substituted pyrazoles. The Cambridge Structural Database (CSD) is an essential resource for this purpose, containing over a million small-molecule crystal structures.[10][11][12]

CompoundKey Structural FeaturesCSD Refcode (if available)Reference
4-Iodo-1H-pyrazole Forms catemeric chains through N-H···N hydrogen bonds. The halogen substituent influences the supramolecular assembly.Not specified[4]
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate The pyrazole ring is nearly planar and is inclined at a significant angle to the phenyl ring. The crystal packing is stabilized by C-H···O hydrogen bonds.Not specified[13]
3,5-bis(t-butyl)-1H-pyrazol-4-amine The crystal structure reveals intermolecular N-H···N hydrogen bonds forming a layered supramolecular architecture.Not specified[14]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide A recently synthesized pyrazole derivative with detailed spectroscopic characterization, though a crystal structure is not reported.Not specified[15]

From these examples, we can anticipate that the crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole will be influenced by the steric demands of the tert-butyl and isopropyl groups. These bulky substituents will likely dictate the conformation of the molecule and hinder the formation of close-packed structures. The absence of a hydrogen bond donor on the pyrazole ring (due to N1-substitution) means that the crystal packing will be governed by weaker van der Waals forces and potentially C-H···N or C-H···π interactions.

Caption: 2D representation of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.

Conclusion and Future Directions

While the crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole remains to be determined, this guide provides a robust framework for its experimental elucidation and a comparative context for its structural analysis. The detailed protocol for single-crystal X-ray diffraction serves as a practical resource for researchers in the field. The comparison with known pyrazole structures underscores the importance of substituent effects on molecular conformation and crystal packing. The determination of this novel structure would be a valuable addition to the crystallographic literature, contributing to a deeper understanding of this important class of heterocyclic compounds and aiding in the rational design of new therapeutic agents.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Google Cloud.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm.
  • Cambridge Structural Database. Re3data.org.
  • CSD The Cambridge Structural Database | BSMFN. (2024, August 28). Biblioteca - UniGe.
  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC.
  • Search - Access Structures. CCDC.
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2025, March 7). ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI.

Sources

A Comparative Guide to 13C NMR Shift Assignment for Pyrazole Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, making the precise structural elucidation of its derivatives a critical task. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, yet the assignment of the pyrazole ring carbons—C3, C4, and C5—can be a nuanced challenge. This guide provides an in-depth comparison of experimental and computational methodologies for the unambiguous assignment of these carbon signals, grounded in established scientific principles and practical application.

The Challenge: Tautomerism and Substituent Effects

The primary complication in assigning the 13C NMR signals of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[1][2][3] This rapid proton exchange between the two nitrogen atoms (N1 and N2) often leads to time-averaged signals, particularly for the C3 and C5 carbons, which can become environmentally equivalent on the NMR timescale. Consequently, distinguishing between these two positions can be difficult.

Substituent effects further modulate the chemical shifts. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyrazole ring, or on N-substituents, will significantly alter the electron density and, therefore, the shielding of the ring carbons.

Foundational 1D NMR Approaches: An Initial Assessment

Standard 1D 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide the initial, fundamental data for assignment.

  • 13C NMR: Provides the chemical shifts of all carbon atoms in the molecule. In pyrazoles, the ring carbons typically resonate in the aromatic region (δ 100-150 ppm).

  • DEPT-135: This experiment is crucial for differentiating between CH, CH2, and CH3 groups. For a pyrazole ring, it will show the C4 carbon (if unsubstituted) as a positive signal, while quaternary carbons (C3 and C5, if substituted) will be absent.

While essential, 1D techniques alone are often insufficient for a definitive assignment of C3 and C5, especially in the presence of tautomerism or when both positions are substituted.

Comparative Analysis of Assignment Methodologies

A robust assignment strategy for pyrazole ring carbons typically involves a combination of two-dimensional (2D) NMR experiments and, increasingly, computational chemistry. Each method offers distinct advantages and provides complementary information.

Methodology Principle Strengths Limitations
HMQC/HSQC One-bond 1H-13C correlationDirectly links a proton to the carbon it is attached to. Essential for assigning protonated carbons like C4.[4][5]Provides no information for quaternary carbons (substituted C3 and C5).
HMBC Long-range (2-3 bond) 1H-13C correlationCrucial for assigning quaternary carbons by correlating them with nearby protons.[4][6] Allows for the differentiation of C3 and C5 based on their correlations to substituents.The absence of a correlation does not definitively rule out a particular assignment. Can be complex to interpret in crowded spectra.
Computational Chemistry (GIAO) Ab initio or DFT calculation of NMR shielding constantsProvides predicted chemical shifts that can be compared with experimental data.[7][8][9] Particularly useful for distinguishing between isomers and tautomers.Accuracy is dependent on the level of theory and basis set used. Requires computational resources and expertise.
Solid-State NMR Measurement in the solid phaseCan "freeze" tautomeric exchange, allowing for the observation of distinct signals for C3 and C5 in a single tautomer.[1][2]Requires specialized equipment. Chemical shifts can be influenced by crystal packing effects.

Experimental Workflows for Unambiguous Assignment

The following section details a systematic approach to the assignment of pyrazole ring carbons, integrating various NMR techniques.

Workflow for a Protonated Pyrazole Ring

This workflow is applicable to pyrazoles where at least one of the ring carbons (typically C4) is attached to a proton.

G A Acquire 1H, 13C, and DEPT-135 Spectra B Acquire 2D HMQC/HSQC Spectrum A->B C Acquire 2D HMBC Spectrum B->C D Assign C4 via Direct 1H-13C Correlation B->D 1J(C,H) E Assign C3 and C5 via Long-Range Correlations C->E 2,3J(C,H) D->E F Final Assignment E->F

Caption: Workflow for assigning a protonated pyrazole ring.

Step-by-Step Protocol:

  • Initial 1D Analysis:

    • From the 1H NMR, identify the proton signal corresponding to the pyrazole ring (e.g., H4).

    • From the 13C and DEPT-135 spectra, identify the CH carbon signal in the aromatic region.

  • HMQC/HSQC for Direct Correlation:

    • In the HMQC or HSQC spectrum, locate the cross-peak between the pyrazole proton (e.g., H4) and its directly attached carbon. This provides a definitive assignment for C4.[4][10]

  • HMBC for Long-Range Correlations and Quaternary Carbon Assignment:

    • Analyze the HMBC spectrum for correlations from known protons to the remaining unassigned pyrazole ring carbons (C3 and C5).

    • Example: In an N1-substituted pyrazole, the N1-substituent's protons will show a 3-bond correlation to C5, but likely not to C3. This is a powerful tool for differentiation.

    • Similarly, a substituent at the C3 position will have protons that show a 2- or 3-bond correlation to C3 and C4, but not C5.

Workflow for a Fully Substituted Pyrazole Ring

When all pyrazole ring carbons are quaternary, the assignment relies entirely on long-range correlations from substituent protons.

G A Acquire 1H and 13C Spectra B Acquire 2D HMBC Spectrum A->B C Identify Protons on Substituents A->C D Correlate Substituent Protons to Ring Carbons B->D C->D E Deduce C3, C4, and C5 Assignments D->E

Caption: Workflow for assigning a fully substituted pyrazole ring.

Step-by-Step Protocol:

  • Identify Key Proton Signals:

    • In the 1H NMR spectrum, assign the protons of the substituents at the N1, C3, C4, and C5 positions.

  • Systematic HMBC Analysis:

    • Trace the correlations from the N1-substituent's protons. A 3-bond correlation will typically be observed to C5.

    • Trace the correlations from the C3-substituent's protons. These will show correlations to C3 and likely C4.

    • Trace the correlations from the C5-substituent's protons. These will show correlations to C5 and likely C4.

    • The C4-substituent's protons will show correlations to C4, C3, and C5.

By systematically mapping these long-range correlations, a definitive assignment of C3, C4, and C5 can be achieved.[4]

The Role of Computational Chemistry

Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method using Density Functional Theory (DFT), have become a powerful complementary tool for predicting 13C NMR chemical shifts.[7][9][11]

Protocol for Computational Verification:

  • Structure Optimization: Build the 3D structure of the pyrazole derivative and perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

  • NMR Calculation: Perform an NMR calculation on the optimized geometry using the GIAO method.

  • Data Analysis: Compare the calculated absolute shieldings (converted to chemical shifts) with the experimental data. The correlation between the predicted and experimental values can confirm assignments or help distinguish between possible isomers.[9]

This approach is particularly valuable for resolving ambiguities arising from complex substitution patterns or when experimental data is inconclusive.

Summary of Typical 13C NMR Chemical Shifts for Pyrazole Ring Carbons

The following table provides a general guide to the expected chemical shift ranges for pyrazole ring carbons. These values can vary significantly based on the solvent and substituents.

CarbonTypical Chemical Shift Range (ppm)Influencing Factors
C3 δ 130 - 155Highly sensitive to tautomerism and substitution at N2 and C3. Generally downfield of C4.
C4 δ 100 - 115Typically the most upfield of the ring carbons. Less affected by tautomerism.[2]
C5 δ 120 - 145Highly sensitive to tautomerism and substitution at N1 and C5.

Note: In N-unsubstituted pyrazoles with rapid tautomerism, C3 and C5 may appear as a single, averaged signal.[1]

Conclusion

The unambiguous assignment of the 13C NMR signals for the C3, C4, and C5 carbons of the pyrazole ring is a critical step in the structural elucidation of these important heterocyclic compounds. While 1D NMR provides a foundational overview, a multi-faceted approach is often necessary to overcome the challenges posed by tautomerism and complex substitution patterns. The strategic application of 2D NMR techniques, particularly HMBC, provides the most reliable experimental pathway to assignment. Furthermore, the integration of computational chemistry offers a powerful, independent means of verification and can be decisive in resolving ambiguous cases. By combining these methodologies, researchers can confidently and accurately characterize novel pyrazole derivatives, accelerating progress in drug discovery and materials science.

References

  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. RSC Publishing.
  • Alkorta, I., & Elguero, J. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(9), 13918-13945.
  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.
  • Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 883-895.
  • Chenon, M. T., et al. (1975). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 40(23), 3403-3407.
  • Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 163-177.
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  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(82), 78935-78941.
  • Supplementary Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 849-854.
  • Alkorta, I., & Elguero, J. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(9), 13918-13945.
  • Quiroga, J., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 323-328.
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  • College of Science. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. University of Baghdad.
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  • Stoyanova, R., & Stoyanov, R. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 978-982.
  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731.
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A Senior Application Scientist's Guide to the Structural Nuances of Pyrazole Substitution: A Tert-Butyl vs. Methyl Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic functionalization of this five-membered heterocycle is paramount, as even subtle changes can profoundly impact a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth structural comparison of pyrazoles substituted with two common alkyl groups: the sterically demanding tert-butyl group and the compact methyl group.

By examining the synthetic strategies, spectroscopic signatures, and solid-state conformations of these analogs, we will elucidate how the choice between a bulky, conformationally rigid substituent and a small, minimally impeding one dictates the molecule's fundamental characteristics. This analysis is grounded in experimental data and computational insights to provide a robust framework for rational molecular design.

The Synthetic Imperative: Regioselectivity in Pyrazole Formation

The most prevalent method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] When using an unsymmetrical hydrazine like methylhydrazine or tert-butylhydrazine, the reaction can theoretically yield two different regioisomers. The control of this regioselectivity is a critical first step and is heavily influenced by the steric and electronic nature of the reactants and the reaction conditions.[3][5]

  • Methylhydrazine: Due to the small size of the methyl group, the nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar. This often leads to poor regioselectivity, resulting in a mixture of N1-methyl and N2-methyl (or, more accurately, 1,3- and 1,5-disubstituted) pyrazole products, which can be challenging to separate.[3]

  • Tert-butylhydrazine: The significant steric bulk of the tert-butyl group dramatically alters the reactivity profile.[6][7] The condensation reaction is sterically directed, often leading to a single, predictable regioisomer in high yield.[8] This makes tert-butylhydrazine an excellent choice when regiochemical purity is essential. The tert-butyl group can also serve as a protecting group that can be removed later under acidic conditions.[9]

Experimental Protocol: Regiospecific Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine

This protocol, adapted from Pollock and Cole, demonstrates a facile and environmentally friendly synthesis that leverages the directing effect of the tert-butyl group.[9]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium Hydroxide (NaOH) solution

  • 3-Aminocrotononitrile

  • Deionized water

  • 250-mL three-necked round-bottomed flask

  • Magnetic stir bar

  • Oil bath

Procedure:

  • Hydrazine Free-Basing: Charge the 250-mL flask with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol). Add 2 M NaOH (98.3 mL) and stir at ambient temperature until a complete solution is formed (approximately 10-15 minutes).

  • Cyclization: To the resulting solution of free-based tert-butylhydrazine, add 3-aminocrotononitrile (16.14 g, 196.6 mmol) in one portion.

  • Reaction: Heat the reaction mixture in an oil bath to 70 °C and stir vigorously for 16 hours. The product will begin to crystallize from the reaction mixture upon cooling.

  • Isolation: Cool the mixture to 0-5 °C using an ice bath. Collect the crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) and dry the product under vacuum to a constant weight.

Self-Validation:

  • Expected Outcome: A crystalline, off-white solid.

  • Quality Control: The purity of the product can be confirmed by ¹H NMR spectroscopy and melting point analysis. The regiochemistry is confirmed by the absence of isomeric impurities in the NMR spectrum.

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_process Reaction Steps A tert-Butylhydrazine HCl D Step 1: Free-Basing (Stir at RT) A->D B 3-Aminocrotononitrile E Step 2: Cyclocondensation (Heat to 70°C, 16h) B->E C 2M NaOH C->D D->E F Step 3: Crystallization & Isolation (Cool, Filter, Wash) E->F G Final Product: 1-(tert-Butyl)-3-methyl- 1H-pyrazol-5-amine F->G

Caption: Workflow for the regiospecific synthesis of a tert-butyl pyrazole.

Comparative Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of substituted pyrazoles. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which is modulated by the N1-substituent.

¹H and ¹³C NMR Spectroscopy
  • Substituent Signals: The most obvious difference is the signal for the alkyl group itself. The methyl group appears as a sharp singlet around 3.4-3.9 ppm in the ¹H NMR spectrum, integrating to 3 protons.[1] The tert-butyl group also appears as a sharp singlet, but further upfield (around 1.2-1.3 ppm) due to shielding, and integrates to 9 protons.[1][2] In the ¹³C NMR spectrum, the methyl carbon appears around 35 ppm, while the tert-butyl group shows two signals: one for the three equivalent methyl carbons (~30 ppm) and one for the quaternary carbon (~32 ppm).[1]

  • Pyrazole Ring Signals: The electronic nature of the substituent influences the electron density within the pyrazole ring. The tert-butyl group, being slightly more electron-donating than the methyl group, can cause minor upfield shifts in the signals of the pyrazole ring protons and carbons. For instance, the C4 carbon of the pyrazole ring is known to be in a high-electron-density environment, often appearing far upfield in the ¹³C NMR spectrum (e.g., ~85-89 ppm).[2][10]

Parameter Methyl-Substituted Pyrazole (Representative) tert-Butyl-Substituted Pyrazole (Representative) Reference
¹H NMR (Substituent) Singlet, ~3.40 ppm (3H)Singlet, ~1.24 ppm (9H)[1]
¹H NMR (Pyrazole C4-H) Singlet, ~5.7-6.2 ppmSinglet, ~5.7-6.2 ppm[1][2]
¹³C NMR (Substituent) ~35 ppm (CH₃)~30 ppm (CH₃)₃, ~32 ppm (Cq)[1]
¹³C NMR (Pyrazole C4) ~103 ppm~88 ppm[1][2]
Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring. The values presented are for illustrative comparison.

Solid-State Structure: An X-Ray Crystallography Perspective

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.[11][12] This is where the steric differences between methyl and tert-butyl groups become most visually and quantitatively apparent.

Intramolecular Effects: Bond Geometry and Conformation

The pyrazole ring itself is largely planar. The primary intramolecular effect of the substituent is steric strain. While a methyl group imposes minimal strain, the bulky tert-butyl group can lead to slight distortions in bond angles around the N1 atom to accommodate its size. However, the rigidity of the aromatic pyrazole ring generally resists significant deformation.

Intermolecular Effects: Crystal Packing and Supramolecular Motifs

The most dramatic structural differences are observed in the crystal packing. Unsubstituted and N-H pyrazoles often form hydrogen-bonded networks, creating supramolecular structures like dimers, trimers, and catemers (chains).[13][14] When the N-H proton is replaced by an alkyl group, these primary hydrogen bonds are no longer possible. The crystal packing is then governed by weaker van der Waals forces and C-H···N or C-H···π interactions.

  • Methyl-Substituted Pyrazoles: The small size of the methyl group allows for relatively close packing of molecules. The crystal structure is often dense, with molecules arranging to maximize favorable intermolecular contacts without significant steric penalty.

  • tert-Butyl-Substituted Pyrazoles: The large, spherical nature of the tert-butyl group dominates the crystal packing.[6] It prevents close association between the pyrazole rings of adjacent molecules. This steric hindrance often leads to less dense packing arrangements and can frustrate the formation of the complex packing motifs seen with smaller substituents. The bulky groups essentially dictate a "personal space" for each molecule.

Parameter Methyl-Substituted Pyrazole tert-Butyl-Substituted Pyrazole Implication
Molecular Volume SmallerSignificantly Largertert-Butyl analogs will have lower crystal density.
Packing Motif Can be densely packed, allowing for significant π-π stacking.Steric hindrance from t-Bu groups prevents close packing of aromatic rings.Affects physical properties like melting point and solubility.
Intermolecular Contacts Dominated by C-H···N and potential π-stacking.Dominated by van der Waals interactions involving the bulky alkyl groups.The nature and strength of intermolecular forces are different.
Crystal Packing Visualization

G cluster_methyl Methyl-Substituted Pyrazole Packing cluster_tbutyl tert-Butyl-Substituted Pyrazole Packing a Me-Pz b Me-Pz a->b C-H···N d Me-Pz a->d π-π c Me-Pz b->c π-π c->d C-H···N e tBu-Pz f tBu-Pz e->f vdW g tBu-Pz h tBu-Pz g->h vdW

Caption: Steric hindrance in t-butyl pyrazoles prevents the close packing seen in methyl analogs.

Computational Insights and Functional Implications

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into electronic structure and steric properties.[15][16][17]

  • Steric Shielding: Electrostatic potential maps can visualize how the tert-butyl group acts as a steric shield. This has profound implications in drug design, where a tert-butyl group can be strategically placed to block a molecule from fitting into an off-target receptor or to prevent enzymatic degradation at a nearby site (metabolic shielding).[6]

  • Conformational Control: While the pyrazole ring is planar, substituents attached to it can rotate. The large energetic barrier to rotation around the N1-C(tert-butyl) bond effectively locks the conformation, which can be crucial for pre-organizing a molecule for optimal binding to a biological target.

Conclusion

The choice between a methyl and a tert-butyl substituent on a pyrazole ring is far from trivial. This guide demonstrates that this decision has cascading effects on the molecule's behavior, from the synthetic strategy required to achieve regiochemical control to its ultimate three-dimensional structure in the solid state.

  • Synthesis: The tert-butyl group offers a powerful steric directing effect, enabling highly regiospecific syntheses that are often challenging with the smaller methyl group.

  • Structure: While both are simple alkyl groups, their impact on crystal packing is dramatically different. The methyl group allows for efficient, dense packing, whereas the tert-butyl group's steric bulk enforces a larger intermolecular distance, leading to less dense and often simpler packing arrangements.

  • Application: These structural differences directly translate to functional properties. The steric hindrance of the tert-butyl group is a key tool in medicinal chemistry for enhancing metabolic stability and achieving receptor selectivity.[6]

For the drug development professional, a deep understanding of these fundamental structural principles is essential. It allows for the rational design of pyrazole-based compounds where substituents are not merely decorative but are chosen deliberately to control synthesis, fine-tune physicochemical properties, and optimize biological activity.

References

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-206.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research.
  • ChemicalBook. (n.d.). 1-Methylpyrazole synthesis. ChemicalBook.
  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(7), 13997-14010.
  • da Silva, W. A., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8346–8357.
  • Ruatta, S. M., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441–2444.
  • Kumar, D., et al. (2021). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Current Medicinal Chemistry, 28(33), 6843-6872.
  • García-López, J. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1842.
  • Riel, A. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Gîrbea, G. E., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • Ruatta, S. M., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)
  • Author unknown. (n.d.). A fragment of crystal packing of 4-(5-difluoromethyl3-methyl-1H-pyrazol-1-yl).
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  • Lv, H. S., et al. (2011). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Journal of Fluorescence, 21(4), 1797-804.
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  • Author unknown. (n.d.). Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents...
  • Jayaroopa, M. T., et al. (2018). Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. International Research Journal of Engineering and Technology (IRJET), 5(6), 1643-1648.
  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846–10857.
  • Salas-Reyes, V., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Author unknown. (n.d.). Synthesis and structure of 1-tert-butyl-substituted 3(5)-alkylpyrazoles from 2-chlorovinyl ketones.
  • Salas-Reyes, V., et al. (2020). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2020(4), M1167.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Initial Safety Precautions

Potential Hazards Associated with Substituted Pyrazoles:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[2][3][4][5][6]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern with some pyrazole compounds.[3][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][5]

Therefore, it is imperative to handle 1-(tert-Butyl)-5-isopropyl-1H-pyrazole with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and chemical-resistant gloves.[1][2]

  • Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[7]

Spill Management Protocol

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[7][8] For solid spills, carefully sweep up the material to avoid creating dust.[2][4]

  • Collection: Use non-sparking tools to collect the absorbed material or swept solids and place it into a suitable, sealable, and properly labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as isopropyl alcohol, followed by soap and water), and dispose of all cleaning materials as hazardous waste.[9]

  • Reporting: Report the spill to your institution's EHS department.

Step-by-Step Disposal Protocol

The proper disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is critical to ensure laboratory and environmental safety. The following protocol outlines the necessary steps from waste generation to final collection.

Waste Categorization and Segregation:

All materials contaminated with 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect in a designated, leak-proof, and clearly labeled liquid hazardous waste container. If dissolved in a solvent, the entire solution is considered hazardous waste.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[10]

Disposal Workflow:

DisposalWorkflow cluster_storage Interim Storage cluster_disposal Final Disposal A Unused Product D Solid Waste Container A->D B Contaminated Labware B->D C Reaction Residues E Liquid Waste Container C->E G Designated Satellite Accumulation Area D->G E->G F Sharps Container F->G H EHS Waste Pickup G->H I Licensed Disposal Facility (e.g., Incineration) H->I

Caption: Disposal workflow for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.

Detailed Procedural Steps:

  • Container Selection: Choose a waste container that is compatible with the chemical properties of pyrazoles and any solvents used. Avoid mixing with incompatible waste streams; for example, pyrazoles may be incompatible with strong oxidizing agents.[9][11]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "1-(tert-Butyl)-5-isopropyl-1H-pyrazole".[1] List all components and their approximate percentages if it is a mixed waste stream.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3] The final disposal method will likely involve incineration at an approved facility.[1]

Data Summary for Safe Handling

Hazard Class Potential Effects Recommended PPE First Aid Measures
Skin Contact Causes skin irritation.[2][4][5]Chemical-resistant gloves, lab coat.Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
Eye Contact Causes serious eye irritation/damage.[1][2]Chemical safety goggles and face shield.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Inhalation May cause respiratory irritation.[1][2][5]Use in a chemical fume hood.Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][3]
Ingestion Harmful if swallowed.[3][6]Do not eat, drink, or smoke when handling.Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2][11]

Conclusion: A Commitment to Safety

The responsible disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is a cornerstone of safe laboratory practice. By adhering to these guidelines, researchers and scientists can mitigate risks, ensure regulatory compliance, and foster a culture of safety within their organizations. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.

References

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Navigating the Safe Handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical and agrochemical research, pyrazole derivatives are of significant interest for their diverse biological activities.[1] As with any novel compound, a robust understanding of safe handling practices is paramount to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information for handling 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Understanding the Risks: A Profile of Pyrazole Derivatives

While a specific Safety Data Sheet (SDS) for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is not currently available, the hazard profiles of related pyrazole compounds indicate several potential risks that must be addressed. These commonly include:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Harmful if Swallowed: Oral toxicity is a concern with some pyrazole compounds.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]

  • Organ Damage: Prolonged or repeated exposure to certain pyrazoles has been linked to organ damage.

Given these potential hazards, a comprehensive safety strategy is crucial.

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, based on the hazards associated with analogous compounds.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, crucial for preventing serious eye damage.[5][6]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coatPrevents direct skin contact, which can cause irritation.[6][7] The type of glove should be selected based on the specific solvent used.
Respiratory Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.Minimizes the risk of inhaling potentially irritating dust or vapors.[8][9]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the use of appropriate PPE. The following workflow is designed to ensure the safe handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole from receipt to disposal.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[5][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8][10]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work to minimize movement and potential for spills.

Handling the Compound:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: If the compound is a solid, avoid generating dust.[5][8] If it is a liquid, handle it carefully to prevent splashing.

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory.

  • Cleanliness: Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Prep 1. Preparation & Engineering Controls Ventilation Ensure Proper Ventilation (Fume Hood) Emergency Verify Emergency Equipment (Eyewash, Shower) Materials Gather All Necessary Materials & Waste Containers Don_PPE Don Appropriate PPE Handling 2. Handling the Compound Dispense Carefully Dispense Compound Avoid_Contact Avoid Skin, Eye, and Clothing Contact Hygiene Practice Good Hygiene Waste_Seg Segregate Chemical Waste Disposal 3. Disposal & Cleanup Decontaminate Decontaminate Work Area Doff_PPE Properly Remove and Dispose of PPE

Caption: A step-by-step workflow for the safe handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.

Responsible Disposal: Protecting Yourself and the Environment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste containing 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, including contaminated consumables like gloves and paper towels, should be collected in a designated, properly labeled, and sealed hazardous waste container.[2][10]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[3][10] Do not pour this compound or its solutions down the drain.[5]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10][11]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]
Emergency Workflow

EmergencyWorkflow cluster_actions Immediate Actions Start Exposure Incident Eye_Contact Eye Contact: Flush with water for 15 min Start->Eye_Contact Skin_Contact Skin Contact: Flush with water for 15 min Start->Skin_Contact Inhalation Inhalation: Move to fresh air Start->Inhalation Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting Start->Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Skin_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report Report Incident to Supervisor Medical_Attention->Report

Caption: Immediate response plan for accidental exposure to 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.

By implementing these comprehensive safety measures, researchers can confidently and responsibly handle 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, fostering a secure environment for scientific discovery.

References

  • Campus Operations. Hazardous Chemical Used in Animals.
  • Thermo Fisher Scientific. (2010, October 16). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Puritan Products. SDS – Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet.
  • NJ.gov. Hazard Data Spill/Leaks Physical Properties Exposure Limits Protective Equipment Health Effects First Aid and Decontamination. Retrieved from [Link]

Sources

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